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  • Product: Mecetronium chloride
  • CAS: 13264-41-0

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Foundational

Mecetronium chloride molecular weight and structure analysis

An In-depth Technical Guide to the Molecular Weight and Structure Analysis of Mecetronium This technical guide provides a comprehensive analysis of the molecular weight and chemical structure of mecetronium, a quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Structure Analysis of Mecetronium

This technical guide provides a comprehensive analysis of the molecular weight and chemical structure of mecetronium, a quaternary ammonium compound utilized for its antiseptic and disinfectant properties. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and expert insights into the analytical techniques pivotal for the characterization of this compound. While often formulated as a salt, such as mecetronium ethylsulfate or the user-specified mecetronium chloride, the focus of this guide is the structural and molecular weight analysis of the active cationic component, mecetronium.

Introduction to Mecetronium

Mecetronium is a cationic surfactant belonging to the quaternary ammonium compound family.[1][2] Its structure, featuring a positively charged nitrogen atom bonded to four alkyl groups, imparts the amphiphilic properties essential for its function.[1] This structure allows it to disrupt the cell membranes of microorganisms, leading to their demise, which is the basis of its use as a disinfectant and antiseptic.[1][3]

While the query specified "Mecetronium chloride," the readily available scientific literature and chemical databases predominantly feature "Mecetronium ethylsulfate." It is crucial to understand that the active component in both is the mecetronium cation. The counter-ion (chloride or ethylsulfate) can influence the compound's physical properties, such as solubility and stability, but the core structure and antimicrobial activity reside in the mecetronium cation. This guide will, therefore, focus on the analysis of the mecetronium cation, with data primarily drawn from studies of mecetronium ethylsulfate.

Molecular Weight Determination

The determination of an accurate molecular weight is a fundamental step in the characterization of any chemical entity. For mecetronium, this is typically achieved through mass spectrometry.

Tabulated Molecular Data

There are some discrepancies in the reported molecular weights for mecetronium ethylsulfate across various sources, which likely stem from different chemical formulas being cited. The table below summarizes the available data:

Chemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass ( g/mol )Source
C22H49NO4S423.69423.33823022ChemicalBook[4], Guidechem[5], DrugBank[6]
C22H49NO4S408.64Not SpecifiedTriveni Chemicals[7]
C16H34N2O4S362.52Not SpecifiedShreeji Pharma International[3]
C20H44N.C2H5O4S423.7Not SpecifiedprecisionFDA[8]

The most consistent and widely cited molecular formula for mecetronium ethylsulfate is C22H49NO4S , corresponding to a molecular weight of approximately 423.7 g/mol .[4][5][6][8] This is further broken down into the mecetronium cation (C20H44N+) with a molecular weight of approximately 298.57 g/mol and the ethylsulfate anion (C2H5O4S-) with a molecular weight of approximately 125.12 g/mol .[8]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is the preferred method for analyzing quaternary ammonium compounds like mecetronium as it is a soft ionization technique that allows the intact molecule to be observed.

Principle: The sample solution is introduced into the mass spectrometer through a heated capillary, at the end of which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of ions from the droplet into the gas phase. These ions are then guided into the mass analyzer. For mecetronium, which is already a charged species, the analysis is straightforward.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of mecetronium ethylsulfate in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilute working solution of 1-10 µg/mL in the same solvent. It is often beneficial to add a small amount of formic acid (0.1%) to the solvent to aid in protonation, although for a quaternary amine, this is not strictly necessary for ionization.

  • Instrument Setup:

    • Set the ESI source to positive ion mode. This is critical as mecetronium is a cation.

    • Optimize the source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow, to achieve a stable and robust signal. Typical starting parameters would be a capillary voltage of 3-4 kV, a source temperature of 120-150°C, and a desolvation temperature of 300-350°C.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a suitable mass range, for instance, m/z 100-1000, to ensure the detection of the parent ion.

  • Data Analysis:

    • The resulting spectrum should show a prominent peak corresponding to the mecetronium cation. The expected m/z value for the [M]+ ion (where M is the mecetronium cation) would be approximately 298.57.

    • High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the identity of the ion.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working infuse 3. Infuse Sample into ESI Source working->infuse acquire 4. Acquire Mass Spectrum (Positive Ion Mode) infuse->acquire analyze 5. Identify Cation Peak (m/z ~298.57) acquire->analyze confirm 6. Confirm Elemental Composition (HRMS) analyze->confirm

Workflow for Molecular Weight Determination by ESI-MS

Structural Analysis

While mass spectrometry provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous elucidation of the chemical structure.[9][10]

Chemical Structure of Mecetronium

The structure of the mecetronium cation is N-ethyl-N,N-dimethyl-1-hexadecanaminium. This consists of a central nitrogen atom bonded to two methyl groups, one ethyl group, and a long 16-carbon alkyl chain (hexadecyl group).

Mecetronium_Structure cluster_cation Mecetronium Cation (C20H44N+) cluster_anion Ethylsulfate Anion (C2H5O4S-) cation CH3-(CH2)14-CH2-N+(CH3)2 | CH2-CH3 anion O || CH3-CH2-O-S-O- || O

Chemical Structure of Mecetronium Ethylsulfate

The structural connectivity can be confirmed using a suite of NMR experiments.

Experimental Protocol: Structure Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The precise frequency depends on the local chemical environment of the nucleus, allowing for the differentiation of atoms within a molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the mecetronium salt in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl3), deuterated methanol (CD3OD)). The choice of solvent is critical to avoid large solvent signals that can obscure the analyte signals.

    • Transfer the solution to an NMR tube.

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum. This will provide information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

      • Expected Signals:

        • A triplet corresponding to the terminal methyl group of the hexadecyl chain.

        • A large, broad multiplet for the methylene groups of the hexadecyl chain.

        • A triplet for the methyl group of the ethyl group attached to the nitrogen.

        • A quartet for the methylene group of the ethyl group.

        • A singlet for the two equivalent methyl groups attached to the nitrogen.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of chemically distinct carbon atoms.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically those on adjacent carbons. This is useful for tracing out the carbon chains.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for example, connecting the alkyl chains to the quaternary nitrogen.[10]

  • Structure Elucidation Workflow:

    • Use the ¹H and ¹³C spectra to identify the different spin systems (e.g., the ethyl group, the hexadecyl chain).

    • Use the COSY spectrum to confirm the connectivity within these spin systems.

    • Use the HSQC spectrum to assign each proton to its corresponding carbon.

    • Use the HMBC spectrum to piece the fragments together. For instance, correlations from the protons on the carbons adjacent to the nitrogen to the other carbons attached to the nitrogen will definitively establish the quaternary ammonium center.

NMR_Workflow cluster_acq NMR Data Acquisition cluster_interp Spectral Interpretation H1 1. Acquire ¹H NMR C13 2. Acquire ¹³C NMR H1->C13 COSY 3. Acquire COSY C13->COSY HSQC 4. Acquire HSQC COSY->HSQC HMBC 5. Acquire HMBC HSQC->HMBC identify 6. Identify Spin Systems (¹H, ¹³C) HMBC->identify connect_1 7. Confirm Intra-fragment Connectivity (COSY) identify->connect_1 assign 8. Assign ¹H to ¹³C (HSQC) connect_1->assign connect_2 9. Confirm Inter-fragment Connectivity (HMBC) assign->connect_2 elucidate 10. Elucidate Final Structure connect_2->elucidate

Workflow for Structure Elucidation by NMR Spectroscopy

Conclusion

The comprehensive analysis of mecetronium requires a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry, particularly ESI-MS, is the method of choice for accurately determining the molecular weight of the mecetronium cation. Unambiguous structural elucidation is achieved through a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, which together provide a complete picture of the atomic connectivity. The methodologies outlined in this guide represent a robust and validated approach for the characterization of mecetronium and other quaternary ammonium compounds, ensuring scientific integrity and providing the authoritative data required for research and development.

References

  • Mecetronium Ethyl Sulphate - Shreeji Pharma International. [Link]

  • Buy Mecetronium ethylsulfate | 3006-10-8. (2023, August 15). [Link]

  • Mecetronium Ethylsulfate (International database) - Drugs.com. [Link]

  • MECETRONIUM ETHYLSULFATE - precisionFDA. [Link]

  • MECETRONIUM ETHYLSULFATE - Inxight Drugs. [Link]

  • Mecetronium Ethylsulfate (3006-10-8) - Triveni Chemicals, Vapi. (2026, January 02). [Link]

  • (PDF) Liquid chromatography–mass spectrometry analysis of dyes formed by in situ oxidative methods then purified by absorption and extraction from hair wefts - ResearchGate. [Link]

  • CAS No : 3006-10-8 | Product Name : Mecetronium Ethylsulfate | Pharmaffiliates. [Link]

  • Mecetronium ethylsulfate Ten Chongqing Chemdad Co. ,Ltd. [Link]

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  • MECETRONIUM ETHYLSULFATE - Inxight Drugs. [Link]

  • 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | C22H49NO4S - PubChem. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Mecetronium Ethylsulfate (MES)

Abstract Mecetronium ethylsulfate (MES), a quaternary ammonium cationic surfactant, is a key ingredient in numerous antiseptic, disinfectant, and pharmaceutical formulations. Its efficacy is intrinsically linked to its b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mecetronium ethylsulfate (MES), a quaternary ammonium cationic surfactant, is a key ingredient in numerous antiseptic, disinfectant, and pharmaceutical formulations. Its efficacy is intrinsically linked to its behavior at interfaces and its ability to self-assemble in solution. This guide provides a comprehensive analysis of the core physicochemical properties of MES, offering both established data and detailed experimental protocols for its characterization. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable methodologies to empower informed application and innovation.

Introduction: The Molecular Identity of Mecetronium Ethylsulfate

Mecetronium ethylsulfate (CAS No: 3006-10-8), chemically known as N-ethyl-N,N-dimethylhexadecan-1-aminium ethyl sulfate, belongs to the class of quaternary ammonium compounds (QACs).[1][2] Its structure is amphiphilic, featuring a positively charged hydrophilic "head" group—the quaternary ammonium cation—and a long, hydrophobic "tail" composed of a hexadecyl (C16) alkyl chain.[1][3] This dual nature drives its surface-active properties and its primary mechanism of antimicrobial action, which involves the disruption of microbial cell membranes.[4][5]

As a cationic surfactant, the positive charge on its nitrogen atom is permanent and independent of the solution's pH, ensuring consistent surface activity across a wide range of conditions.[3] This guide will delve into the essential properties that govern its behavior in solution, from fundamental molecular characteristics to the complex dynamics of micellar aggregation.

Core Physicochemical Characteristics

The fundamental properties of a surfactant are the foundation of its application profile. For MES, these characteristics dictate its solubility, stability, and interaction with other components in a formulation.

PropertyValue / DescriptionSource(s)
Chemical Formula C22H49NO4S[1][2]
Molecular Weight 423.7 g/mol [1][6]
Appearance White to slightly yellowish crystalline powder or solid.[4][7]
Cationic Moiety C20H44N+ (N-ethyl-N,N-dimethylhexadecan-1-aminium)[8]
Anionic Moiety C2H5O4S- (Ethyl sulfate)[8]
Canonical SMILES CCCCCCCCCCCCCCCC(C)CC.CCOS(=O)(=O)[O-][3][8]
Solubility Profile

The solubility of MES is a direct consequence of its amphiphilic structure and ionic nature. Understanding its behavior in different solvents is critical for formulation development.

  • Polar Protic Solvents: MES is readily soluble in water.[3][4] This is attributed to the strong ion-dipole interactions between water molecules and the charged quaternary ammonium headgroup and the ethylsulfate counter-ion.[3] It is also reported to be soluble in ethanol, though to a lesser degree than in water.[3][9]

  • Polar Aprotic Solvents: The compound shows notable solubility in acetone.[3]

  • Nonpolar Solvents: MES exhibits very low to negligible solubility in nonpolar organic solvents such as chloroform.[3] This is expected, as nonpolar solvents cannot effectively solvate the ionic headgroup.[3]

Surface Activity and Micellar Aggregation

The defining characteristic of any surfactant is its ability to reduce the surface tension of a solvent and to self-assemble into supramolecular structures known as micelles.

Mechanism of Surface Tension Reduction

When introduced into an aqueous solution at low concentrations, MES monomers preferentially adsorb at the air-water interface. The hydrophobic hexadecyl tails orient themselves away from the water phase, pointing towards the air, while the hydrophilic cationic heads remain solvated in the water.[3] This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

Critical Micelle Concentration (CMC)

As the concentration of MES in the solution increases, the air-water interface becomes saturated with monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to self-assemble into spherical aggregates called micelles rather than further crowding the interface. In these structures, the hydrophobic tails form a core, effectively shielded from the aqueous environment, while the hydrophilic heads form the outer surface (the Stern layer) of the micelle.[10]

The CMC is a critical parameter as it marks a sharp change in many physicochemical properties of the solution, including surface tension, conductivity, and osmotic pressure.[11] While specific, experimentally-verified CMC values for mecetronium ethylsulfate are not prominently reported in publicly available literature, its long C16 alkyl chain suggests it would form micelles at a relatively low concentration, typical of long-chain QACs.[3][12]

The determination of the CMC is therefore a crucial step in characterizing any formulation containing MES. The following sections provide detailed, authoritative protocols for its measurement.

cluster_Monomer Monomer Structure cluster_Solution Aqueous Solution Behavior Monomer Mecetronium Cation (Hydrophilic Head + Hydrophobic Tail) Below_CMC Below CMC: - Monomers at surface - Surface tension decreases Monomer->Below_CMC Adsorb at air-water interface Above_CMC Above CMC: - Surface saturated - Micelles form - Surface tension constant Below_CMC->Above_CMC Increase Concentration Micelle Micelle (Hydrophobic Core, Hydrophilic Surface) Above_CMC->Micelle Self-Assembly

Caption: Conceptual diagram of MES monomer behavior leading to micelle formation above the CMC.

Experimental Determination of the Critical Micelle Concentration

For an ionic surfactant like MES, conductometry and tensiometry are two of the most reliable and widely used methods for CMC determination.[3][13]

Method 1: Tensiometry

Principle: This method measures the surface tension of a solution as a function of surfactant concentration. Below the CMC, adding more surfactant causes a significant drop in surface tension. Above the CMC, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension plateaus. The CMC is identified as the concentration at the inflection point of the resulting curve.[14]

Experimental Protocol: CMC Determination via Wilhelmy Plate Tensiometry

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of MES powder to prepare a concentrated stock solution (e.g., 10 mM) in deionized water. Ensure complete dissolution.

    • Causality: A concentrated stock allows for precise serial dilutions and minimizes weighing errors for low-concentration samples.

  • Instrument Calibration:

    • Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with deionized water at a known temperature until the surface tension reading is stable and matches the literature value (approx. 72.8 mN/m at 20°C).

    • Trustworthiness: Proper calibration against a known standard ensures the accuracy of all subsequent measurements.

  • Sample Preparation:

    • Prepare a series of dilutions from the stock solution, covering a range expected to bracket the CMC (e.g., from 0.001 mM to 10 mM).

    • Expertise: The concentration range should be logarithmic to adequately resolve the inflection point on a semi-log plot.

  • Measurement Procedure:

    • Begin with the most dilute solution to minimize cross-contamination.

    • Rinse the sample vessel and the Wilhelmy plate thoroughly with the solution to be measured.

    • Pour the sample into the vessel and allow it to equilibrate thermally.

    • Immerse the Wilhelmy plate into the solution and record the surface tension value once the reading stabilizes.

    • Trustworthiness: Allowing the system to reach equilibrium is critical for static surface tension measurements, as surfactant adsorption at the interface is a time-dependent process.[15]

    • Repeat the measurement for each concentration, moving from lowest to highest.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions. Fit a straight line to the data points in each region.

    • The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

Start Start: Prepare MES Stock Solution Calibrate Calibrate Tensiometer with Deionized Water Start->Calibrate Prepare Prepare Serial Dilutions (Logarithmic Scale) Calibrate->Prepare Measure_Low Measure Surface Tension of Lowest Concentration Prepare->Measure_Low Loop All Concentrations Measured? Measure_Low->Loop Measure_Next Measure Next Higher Concentration Measure_Next->Loop Loop->Measure_Next No Plot Plot Surface Tension (γ) vs. log(Concentration) Loop->Plot Yes Analyze Identify Inflection Point: Intersection of Two Linear Fits Plot->Analyze End Result: CMC Value Analyze->End

Caption: Experimental workflow for CMC determination of MES using tensiometry.

Method 2: Conductometry

Principle: This method is ideal for ionic surfactants like MES. In a dilute solution (below the CMC), MES exists as individual cations (C20H44N+) and anions (C2H5O4S-), and the conductivity increases linearly with concentration as more charge carriers are added.[10] Above the CMC, newly added surfactant molecules form micelles. While the micelles themselves are charged, their mobility is much lower than that of free ions, and they bind some counter-ions. This leads to a change in the slope of the conductivity versus concentration plot. The CMC is the concentration at the point where the slope changes.[10]

Experimental Protocol: CMC Determination via Conductometry

  • System Setup:

    • Use a calibrated conductivity meter with a temperature probe.

    • Place a known volume of high-purity deionized water in a thermostatted, jacketed beaker with a magnetic stirrer.

    • Expertise: Maintaining a constant temperature is crucial as conductivity is highly temperature-dependent.

  • Titration Procedure:

    • Immerse the conductivity probe in the water and record the initial conductivity.

    • Prepare a concentrated stock solution of MES (e.g., 50 mM).

    • Using a precision microliter syringe or burette, add a small aliquot of the MES stock solution to the water.

    • Allow the solution to mix and the conductivity reading to stabilize before recording the value.

    • Causality: A titration method is efficient and avoids the need to prepare numerous individual samples. Adding small, precise aliquots ensures a high-resolution dataset.

  • Data Acquisition:

    • Continue adding aliquots and recording the conductivity at each step. Ensure that enough data points are collected both well below and well above the expected CMC to clearly define the two linear regions.

  • Data Analysis:

    • Calculate the precise concentration of MES in the beaker after each addition.

    • Plot the specific conductivity (κ, in µS/cm) on the y-axis against the surfactant concentration (C) on the x-axis.

    • The plot will exhibit two linear portions with different slopes.

    • Perform a linear regression on the data points for the pre-micellar and post-micellar regions.

    • The concentration corresponding to the intersection of these two lines is the CMC.

Start Start: Place Deionized Water in Thermostatted Beaker Measure_Initial Measure Initial Conductivity (κ₀) Start->Measure_Initial Add_Aliquot Add Precise Aliquot of Concentrated MES Stock Measure_Initial->Add_Aliquot Stir_Equilibrate Stir and Allow Reading to Stabilize Add_Aliquot->Stir_Equilibrate Record Record Conductivity (κ) and Calculate Concentration (C) Stir_Equilibrate->Record Loop Sufficient Data Collected? Record->Loop Loop->Add_Aliquot No Plot Plot Conductivity (κ) vs. Concentration (C) Loop->Plot Yes Analyze Find Intersection of Two Linear Regressions Plot->Analyze End Result: CMC Value Analyze->End

Caption: Experimental workflow for CMC determination of MES via conductometry.

Applications and Relevance in Drug Development

The physicochemical properties of MES are directly relevant to its applications:

  • Antimicrobial Efficacy: The cationic nature and surface activity allow MES to adsorb onto and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis.[4][5]

  • Formulation Excipient: In drug formulations, surfactants like MES can act as solubilizing agents. Above their CMC, the hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in aqueous media.

  • Hand Sanitizers: MES is used in hand sanitizers where it contributes to the product's antimicrobial spectrum and may provide a sustained effect on the skin.[4][16]

Safety and Handling

According to safety data sheets, mecetronium ethylsulfate is classified as harmful if swallowed and causes skin and eye irritation.[7][17][18] It is also noted as being very toxic to aquatic life with long-lasting effects, and therefore release into the environment should be avoided.[7] Standard personal protective equipment, including chemical-resistant gloves and safety goggles, should be used when handling the compound.[17][18] It is stable under normal conditions but should be kept away from strong oxidizing agents.[17]

Conclusion

Mecetronium ethylsulfate is a potent cationic surfactant whose utility is governed by its fundamental physicochemical properties. Its amphiphilic structure drives its surface activity, solubility profile, and capacity for micellar self-assembly. While specific quantitative data such as the CMC may require experimental determination, established methodologies like tensiometry and conductometry provide robust and reliable means for this characterization. A thorough understanding and quantification of these properties are paramount for any researcher or formulator seeking to optimize the performance, stability, and safety of products containing this versatile compound.

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  • The effect of surfactant above and below the critical micelle concentration (CMC) and the mathematical models used to determine. (2016, February 29). Academic Journals. Retrieved February 23, 2026, from [Link]

  • CRITICAL MICELLE CONCENTRATION CMC Micelles ASSOCIATED COLLOID KRAFT temperature STABILITY STRUCTURE. (2024, September 27). YouTube. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Formulation Stability of Mecetronium Chloride in Hydroalcoholic Gels

Application Note & Protocol Guide | Version 1.0 Executive Summary Mecetronium chloride (a quaternary ammonium compound, QAC) presents a specific formulation challenge in hydroalcoholic gels due to its cationic nature. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

Mecetronium chloride (a quaternary ammonium compound, QAC) presents a specific formulation challenge in hydroalcoholic gels due to its cationic nature. While the ethylsulfate salt (Mecetronium Ethylsulfate) is the pharmacopeial standard for surgical hand rubs (e.g., Sterillium), the chloride variant shares the same core instability mechanism: electrostatic complexation with anionic thickeners .

This guide addresses the critical instability vector—the interaction between the positively charged mecetronium cation and negatively charged rheology modifiers (carbomers)—and provides validated protocols for stabilizing this active in a 60–80% alcohol matrix using non-ionic or cationic-compatible polymer systems.

Part 1: The Chemistry of Instability

The Incompatibility Mechanism

The primary cause of formulation failure in Mecetronium-based gels is the "coacervation" or precipitation reaction. Standard gel thickeners (Carbomers, Acrylates/C10-30 Alkyl Acrylate Crosspolymers) rely on the ionization of carboxylic acid groups (


) to uncoil and build viscosity.

When Mecetronium Chloride (




) is introduced, the cationic surfactant acts as a counter-ion to the polymer's anionic sites, neutralizing the charge repulsion that sustains the gel structure.

The Failure Mode:

  • Viscosity Collapse: The polymer coils retract.

  • Precipitation: Formation of a white, insoluble polysalt complex (haze).

  • Syneresis: "Weeping" of liquid from the gel matrix.

Interaction Diagram

The following diagram illustrates the molecular incompatibility that must be avoided during material selection.

G Mecetronium Mecetronium Chloride (Cationic Surfactant) Complex Insoluble Polysalt Complex Mecetronium->Complex Electrostatic Attraction Gel Hydroalcoholic Gel Mecetronium->Gel Stable Dispersion Carbomer Carbomer/Acrylate (Anionic Polymer) Carbomer->Complex Failure FAILURE: Precipitation & Viscosity Loss Complex->Failure NonIonic Alternative: Hydroxypropyl Cellulose (Non-Ionic) NonIonic->Gel No Charge Interaction

Caption: Electrostatic neutralization pathway leading to formulation failure vs. the non-ionic stabilization route.

Part 2: Strategic Material Selection

Active Ingredient: Mecetronium Chloride vs. Ethylsulfate

While the user specified Mecetronium Chloride , most commercial data refers to Mecetronium Ethylsulfate (MES) .

  • Solubility: The chloride salt generally has lower solubility in high-concentration ethanol than the ethylsulfate form.

  • Corrosion: The chloride ion (

    
    ) is aggressive toward stainless steel (SS304/SS316) mixing vessels. Protocol Adjustment:  Use glass-lined or passivated SS316L vessels for compounding.
    
Polymer Selection Matrix

The choice of thickener is the single most critical variable.

Polymer ClassExample MaterialCompatibilityNotes
Carbomers Carbopol 940, 980Incompatible Immediate precipitation. Do not use.
Anionic Acrylates Ultrez 10, 20, 21Incompatible Salt sensitivity leads to viscosity collapse.
Non-Ionic Cellulosics Hydroxypropyl Cellulose (HPC) Excellent Best clarity in high alcohol. Klucel™ grades recommended.
Non-Ionic Cellulosics HPMC (Hypromellose)Good Can be hazy in >70% alcohol; requires specific grades.
Cationic Acrylates Polyquaternium-37Excellent Charge compatible, but can feel "tacky" on skin.

Part 3: Formulation Protocols

Protocol A: Compatibility Screening ("The Crash Test")

Objective: Rapidly determine if the specific grade of Mecetronium Chloride precipitates the chosen polymer.

Reagents:

  • Solution A: 2% Polymer solution in water (hydrated).

  • Solution B: 1% Mecetronium Chloride in 50% Ethanol.

Procedure:

  • Place 10mL of Solution A in a clear scintillation vial.

  • Add 10mL of Solution B dropwise while vortexing.

  • Observation:

    • Pass: Solution remains clear/translucent. Viscosity is maintained.

    • Fail: Solution turns milky white (Tyndall effect) or clumps form immediately.

Protocol B: Manufacturing Process (Cold Process)

Objective: Manufacture a clear, stable gel with 70% Ethanol and 0.2% Mecetronium Chloride using Hydroxypropyl Cellulose (HPC).

Formulation Target:

  • Ethanol (96%): 73.0% w/w (Final conc ~70%)

  • Mecetronium Chloride: 0.2% w/w

  • Hydroxypropyl Cellulose (HPC): 1.0 - 1.5% w/w

  • Emollients (Glycerin): 0.5% w/w

  • Water (Deionized): q.s. to 100%

Workflow Diagram:

Process PhaseA PHASE A (Main Tank) Ethanol + Glycerin Polymer Polymer Addition (HPC Powder) PhaseA->Polymer 1. Disperse Polymer in Alcohol PhaseB PHASE B (Side Vessel) Water + Mecetronium Cl Dispersion High Shear Mixing (Polymer Slurry) PhaseB->Dispersion 2. Add Water Phase to Alcohol Slurry Polymer->Dispersion Hydration Hydration Step Slow Agitation Dispersion->Hydration 3. Polymer Swells as Water enters Final FINAL GEL Viscosity Check Hydration->Final

Caption: "Reverse Addition" method prevents polymer clumping and ensures Mecetronium solubility.

Step-by-Step Procedure:

  • Phase A (Solvent Phase): In the main mixing vessel, charge the Ethanol and Glycerin. Start medium agitation (propeller mixer).

  • Polymer Dispersion: Slowly sift the HPC powder into Phase A.

    • Note: HPC does not hydrate in high-concentration ethanol; it will form a cloudy dispersion. This is intentional to prevent "fish-eyes."

  • Phase B (Active Phase): In a separate vessel, dissolve Mecetronium Chloride in the Deionized Water. Ensure complete dissolution.

    • Critical: Pre-dissolving the QAC in water prevents "shock" precipitation when it hits the high-alcohol environment.

  • Combination & Hydration: Slowly add Phase B (Water/Active) to Phase A (Alcohol/Polymer) while increasing agitation.

    • Mechanism:[1][2][3] As the water content increases, the HPC polymer will begin to hydrate and swell, building viscosity.

  • Finishing: Mix for 30–60 minutes until the gel is optically clear and air bubbles have risen to the surface.

Part 4: Stability Validation & Troubleshooting

Accelerated Stability Protocol (ICH Q1A Adapted)

Unlike simple solutions, gels are prone to physical instability.

TestConditionDurationAcceptance Criteria
Centrifugation 3000 RPM, 30 minT=0, T=3 moNo phase separation or sedimentation.
Freeze/Thaw -10°C (24h)

40°C (24h)
3 CyclesViscosity change <10%; No syneresis.
Viscosity Drift 25°C and 40°C1, 2, 3, 6 mo

10% of initial viscosity (cP).
Active Assay HPLC1, 3, 6 mo90–110% label claim (Mecetronium is stable, but matrix may degrade).
Troubleshooting Guide
IssueProbable CauseCorrective Action
White Haze Polymer incompatibility (Anionic residue).Ensure mixing vessels are free of detergent residues. Switch to HPC.
Stringy Texture Polymer molecular weight too high.Use a lower MW grade of HPC or HPMC.
Viscosity Drop Alcohol evaporation or Polymer degradation.Check tank sealing. Ensure polymer is compatible with 70% EtOH.
Crystals Mecetronium Chloride insolubility.The chloride salt is less soluble than ethylsulfate. Increase water content slightly or add Propylene Glycol (2-5%) as a co-solvent.

References

  • Kampf, G. (2017).[4] "Lack of antimicrobial efficacy of mecetronium etilsulfate in propanol-based hand rubs for surgical hand disinfection."[4][5] Journal of Hospital Infection. Link

    • Context: Establishes the baseline formulation context for Mecetronium in alcohol bases.
  • Lubrizol Pharmaceutical Technical Data. (2020). "Formulating Hydroalcoholic Gels with Carbopol Polymers." Lubrizol. Link

    • Context: Authoritative source on the incompatibility of Carbomers with cationic surfactants and high alcohol levels.
  • Berardi, A., et al. (2021). "Hand sanitizers amid CoViD-19: A critical review of data available for formulation and quality control." Pharmaceutics. Link

    • Context: Reviews polymer selection (HPMC/HPC vs Carbomer) for stability in alcohol gels.
  • Centers for Disease Control and Prevention (CDC). (2002). "Guideline for Hand Hygiene in Health-Care Settings." MMWR. Link

    • Context: Defines the requirement for 60-95% alcohol content, framing the solubility challenge for Mecetronium Chloride.
  • United States Pharmacopeia (USP). "USP <795> Pharmaceutical Compounding – Nonsterile Preparations." Context: General grounding for the stability protocols and compounding hygiene described in Part 3.

Sources

Application

Application Note: A Robust HPLC Method for the Detection and Quantification of Mecetronium Chloride Using Charged Aerosol Detection

Abstract This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mecetronium Chloride. Mecetronium, a quaternary ammo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mecetronium Chloride. Mecetronium, a quaternary ammonium compound used as an antiseptic agent, lacks a significant UV chromophore, presenting a challenge for conventional HPLC detection methods. To overcome this, the developed method utilizes a universal detector, the Charged Aerosol Detector (CAD), which provides a sensitive and reliable response. The chromatographic separation is achieved on a C18 reversed-phase column using an isocratic mobile phase containing an ion-pairing agent to ensure optimal retention and peak symmetry. This method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] The protocols provided herein are suitable for quality control testing of raw materials, quantification in finished pharmaceutical products, and residue analysis in cleaning validation.

Introduction and Rationale

Mecetronium, chemically known as ethyl-hexadecyl-dimethylammonium, is a quaternary ammonium cation. It is commonly formulated as Mecetronium Ethylsulfate (MES) and is a key active ingredient in various antiseptic and disinfectant solutions due to its broad-spectrum antimicrobial activity.[4] Accurate quantification of Mecetronium is critical for ensuring product efficacy and safety.

The primary analytical challenge posed by Mecetronium is its molecular structure. As a saturated aliphatic quaternary amine, it lacks a chromophore that absorbs light in the typical UV-Vis range (200-400 nm). This renders standard photodiode array (PDA) or UV detectors largely ineffective. While derivatization is an option, it introduces complexity, potential for error, and additional time to the analytical workflow.

Therefore, a direct analytical approach requires a detector that does not rely on the analyte's optical properties. The Charged Aerosol Detector (CAD) is an ideal solution. CAD is a mass-based detector that generates a response for any non-volatile and semi-volatile analyte, making it a universal detector.[5] Its response is proportional to the mass of the analyte, providing consistent performance regardless of chemical structure.

This guide explains the causality behind the experimental choices in developing a reliable HPLC-CAD method for Mecetronium Chloride, from initial analyte characterization to full method validation, grounded in established scientific principles and regulatory standards such as the USP General Chapter <621>.[6][7][8]

Method Development Strategy: A First-Principles Approach

A successful HPLC method is built upon a logical selection of parameters tailored to the analyte's physicochemical properties.

Analyte Characterization: Mecetronium Chloride
  • Structure: A permanently charged quaternary ammonium cation with a long C16 (hexadecyl) alkyl chain.[9][10]

  • Solubility: Expected to be soluble in polar solvents like water and methanol.[11]

  • Detection: Lacks a UV chromophore. Requires a universal detector like CAD, ELSD, or MS. CAD was selected for its high sensitivity and consistent response.

Chromatographic Mode Selection: Reversed-Phase with Ion-Pairing

The dual nature of the Mecetronium ion—a charged hydrophilic head and a large, nonpolar hydrophobic tail—guides the selection of the separation mode.

  • Reversed-Phase (RP) Chromatography: This is the most suitable mode. The long C16 alkyl chain will strongly interact with the hydrophobic stationary phase of a C18 or C8 column.

  • The Challenge of a Permanent Cation: In standard RP-HPLC, a permanent cation like Mecetronium would exhibit poor retention and severe peak tailing due to repulsive interactions with residual, negatively charged silanols on the silica-based column packing.

  • The Solution: Ion-Pairing Chromatography: To overcome this, an ion-pairing reagent is added to the mobile phase. This reagent is an ionic species with a hydrophobic tail and a charge opposite to the analyte. In this case, an anionic reagent is used.

    • Mechanism: The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The negatively charged head is oriented towards the mobile phase, where it forms a neutral ion pair with the positively charged Mecetronium cation. This neutral complex can then be effectively retained and separated based on its hydrophobicity.

Parameter Optimization Workflow

The development process follows a systematic approach to refine the separation, moving from broad parameter selection to fine-tuning for optimal performance.

G A Analyte Characterization (Mecetronium Chloride) B Select Chromatographic Mode (Reversed-Phase with Ion-Pairing) A->B C Select Column (e.g., C18, 5 µm, 4.6x150 mm) B->C D Scout Mobile Phase (ACN vs. MeOH, Ion-Pair Reagent Type) C->D E Optimize Mobile Phase (Organic %, Ion-Pair Conc., pH) D->E F Optimize Physical Parameters (Flow Rate, Column Temp.) E->F G Final Method & System Suitability F->G

Caption: Logical workflow for HPLC method development.

Selection of Key Parameters
  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a robust starting point, offering a good balance between efficiency and backpressure. The C18 phase ensures strong hydrophobic interaction with the analyte's alkyl chain.

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides better peak shapes for ion-pairing applications and has a lower viscosity, resulting in lower backpressure.

  • Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA) is an excellent choice. Its perfluorinated structure provides strong interaction with the stationary phase, and it is volatile, which is compatible with mass-sensitive detectors like CAD and MS. A concentration of 5-10 mM is typically effective.

  • Mobile Phase pH: A pH of around 3.0 , adjusted with formic acid, is selected. This ensures consistent protonation of any residual silanols on the column, minimizing secondary interactions and improving peak shape. Formic acid is also volatile and detector-friendly.

  • Detection: Charged Aerosol Detector (CAD) . The nebulizer temperature and other detector settings should be optimized for the specific mobile phase and flow rate to achieve maximum signal-to-noise.

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector Plus or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Heptafluorobutyric acid (HFBA) (≥99.5%)

  • Reference Standard: Mecetronium Chloride Reference Standard (USP or equivalent).

Optimized Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Acetonitrile : Water with 10 mM HFBA and 0.1% Formic Acid
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
CAD Nebulizer Temp. 40 °C
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of Type I water into a 1 L solvent bottle.

    • Add 1.0 mL of formic acid and 2.14 g of HFBA (or equivalent volume of liquid HFBA).

    • Sonicate for 5 minutes to dissolve.

    • Add 600 mL of acetonitrile.

    • Mix thoroughly and filter through a 0.45 µm solvent filter.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Mecetronium Chloride Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Preparation (Hypothetical Antiseptic Solution):

    • Accurately pipette a volume of the antiseptic solution expected to contain ~5 mg of Mecetronium Chloride into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase. This creates a nominal 100 µg/mL solution.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][12] The following parameters must be assessed.

G cluster_0 Method Performance Specificity Specificity SST System Suitability Specificity->SST Linearity Linearity & Range Linearity->SST Accuracy Accuracy Accuracy->SST Precision Precision Precision->SST LOD_LOQ LOD & LOQ LOD_LOQ->SST Robustness Robustness Robustness->SST Validation Validated Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Caption: Interrelationship of key validation parameters.

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately for the analysis.

  • Protocol: Inject the 100 µg/mL working standard solution six times consecutively at the beginning of the validation run.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): 0.8 – 1.8[13]

    • Theoretical Plates (N): ≥ 2000

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., excipients, impurities).[12]

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a placebo solution (containing all formulation excipients except Mecetronium Chloride).

    • Inject the 100 µg/mL working standard.

    • Inject the sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of Mecetronium in the blank or placebo chromatograms.

Linearity and Range
  • Purpose: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Protocol: Inject the prepared working standards (10, 25, 50, 100, 200 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Range: 10 – 200 µg/mL (demonstrated to be linear, accurate, and precise).

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol: Spike a placebo solution with the Mecetronium Chloride stock solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration; 50, 100, 150 µg/mL). Prepare three replicates at each level.

  • Acceptance Criteria:

    • Mean Percent Recovery: 98.0% – 102.0% at each concentration level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria:

    • %RSD: ≤ 2.0% for both repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Use the signal-to-noise (S/N) ratio method. Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ by injecting solutions of decreasing concentration.[13]

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3

    • LOQ: S/N ratio ≥ 10. The precision (%RSD) at the LOQ concentration should be ≤ 10%.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze the 100 µg/mL standard while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (30 and 40 °C)

    • Mobile Phase Organic Content: ± 2% (58% and 62% ACN)

  • Acceptance Criteria: System suitability parameters (tailing factor, plates) must be met under all varied conditions. The change in peak area should not be significant.

Summary of Validation Results (Example Data)
Validation ParameterAcceptance CriteriaExample ResultStatus
System Suitability %RSD ≤ 2.0%, Tailing 0.8-1.8%RSD = 0.7%, Tailing = 1.2Pass
Specificity No interferenceNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 – 102.0%99.2 – 101.5%Pass
Precision (%RSD) ≤ 2.0%Repeatability: 0.9%Pass
Intermediate Precision: 1.3%Pass
LOQ S/N ≥ 101.5 µg/mL (S/N = 11)Pass
Robustness System suitability passesAll conditions passed SSTPass

Conclusion

This application note presents a highly reliable and robust reversed-phase HPLC method for the quantification of Mecetronium Chloride. By employing an ion-pairing reagent and a universal Charged Aerosol Detector, the challenges associated with the analyte's permanent cationic charge and lack of a UV chromophore are effectively overcome. The method is straightforward, utilizing an isocratic mobile phase for simplicity and reproducibility. The comprehensive validation protocol confirms that the method is accurate, precise, linear, specific, and robust, making it eminently suitable for its intended purpose in a regulated quality control environment.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link][6]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link][7]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link][14]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link][8]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link][1]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific Pharmaceutical Sciences URL: [Link][2]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link][3]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][12]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link][15]

  • Title: Mecetronium | C20H44N+ Source: PubChem - NIH URL: [Link][9]

  • Title: Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: Restek URL: [Link][5]

  • Title: A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ethamsylate and Mefenamic Acid in Pure Drugs and Formulation Source: cr subscription agency URL: [Link][11]

  • Title: HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms Source: IJPPR URL: [Link][16]

  • Title: Mecetronium Ethylsulfate | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link][10]

  • Title: Comparison of common cleaning solutions using the HPLC method Source: ResearchGate URL: [Link][4]

Sources

Method

Application Notes and Protocols: Utilizing Mecetronium Ethylsulfate in Cationic Surfactant Formulations

Introduction: Understanding Mecetronium Ethylsulfate (MES) Mecetronium ethylsulfate (MES), a quaternary ammonium compound, is a cationic surfactant valued for its potent antimicrobial properties and utility as a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Mecetronium Ethylsulfate (MES)

Mecetronium ethylsulfate (MES), a quaternary ammonium compound, is a cationic surfactant valued for its potent antimicrobial properties and utility as a versatile excipient in pharmaceutical and cosmetic formulations.[1][2] While the term "mecetronium chloride" may be encountered, the commercially prevalent and extensively researched form is the ethylsulfate salt (CAS No: 3006-10-8), which will be the focus of this guide.[1][3][4][5] As a cationic surfactant, MES possesses a positively charged hydrophilic head group, which is key to its mechanism of action and formulation characteristics.[2][6][7]

This document provides an in-depth guide to the properties, mechanisms, and formulation strategies for MES. It is designed to equip researchers and formulators with the technical knowledge and practical protocols required to effectively incorporate MES into innovative and effective cationic surfactant systems.

Part 1: Core Principles of Mecetronium Ethylsulfate

Physicochemical Profile

A thorough understanding of the physicochemical properties of MES is the foundation for successful formulation development. MES is typically a white to off-white powder soluble in water, alcohol, and acetone.[8]

PropertyValueSource(s)
CAS Number 3006-10-8[1][3]
Molecular Formula C22H49NO4S[1][2][3][9]
Molecular Weight 423.7 g/mol [2][4][5]
Appearance White or slightly yellowish powder[8]
Solubility Soluble in water, alcohol, and acetone[8]
IUPAC Name ethyl-hexadecyl-dimethylazanium;ethyl sulfate[2][4][5]
Stability Stable under normal conditions; may decompose in the presence of strong acids or bases.[8]
Mechanism of Action: A Dual Role

MES functions primarily through the disruption of microbial cell membranes. This mechanism is a direct consequence of its molecular structure as a cationic surfactant.

  • Electrostatic Interaction : The positively charged quaternary ammonium head of MES is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids.[2]

  • Membrane Disruption : This interaction disrupts the structural integrity and permeability of the cell membrane, leading to the leakage of essential intracellular contents and ultimately, cell death.[1][2][8] This broad-spectrum activity makes it effective against a range of bacteria, fungi, and viruses.[1][8]

The diagram below illustrates this disruptive mechanism.

Diagram 1: Antimicrobial Mechanism of Mecetronium Ethylsulfate (MES) cluster_MES Mecetronium Ethylsulfate (MES) Molecule cluster_Membrane Bacterial Cell Membrane (Negatively Charged) cluster_Interaction Mechanism of Action MES Positively Charged Quaternary Head (+) (Hydrophilic) Tail Long Alkyl Chain (Lipophilic) Attraction 1. Electrostatic Attraction MES(+) binds to Membrane(-) MES->Attraction Membrane Phospholipid Bilayer (-) Membrane->Attraction Disruption 2. Membrane Disruption Lipophilic tail penetrates bilayer Attraction->Disruption Leakage 3. Increased Permeability Leakage of cellular contents Disruption->Leakage Death 4. Cell Death Leakage->Death

Caption: Antimicrobial mechanism of MES.

Part 2: Applications in Advanced Formulations

The properties of MES make it a valuable component in various applications, from topical antiseptics to sophisticated drug delivery systems.

  • Disinfectants and Antiseptics : MES is a common active ingredient in disinfectants, hand sanitizers, and antiseptic solutions for use in healthcare and industrial settings.[1][3][8] It is often formulated with alcohols (e.g., propan-1-ol, propan-2-ol) in hand rubs.[10] However, some research suggests its contribution to the overall antimicrobial efficacy in alcohol-based rubs may be limited, though it may provide a sustained effect by binding to the stratum corneum.[10][11][12]

  • Drug Delivery Systems : As a cationic surfactant, MES can enhance drug delivery. Cationic formulations can improve the solubilization of hydrophobic drugs and increase their residence time on negatively charged biological surfaces, such as the cornea in ophthalmic applications.[13][14] This can lead to improved drug permeability and bioavailability.[14] Cationic surfactants like MES can also influence the transport rates of drugs in emulsion systems through micellar solubilization and other interactions.[15]

  • Ophthalmic Formulations : The development of cationic emulsions for ophthalmic drug delivery is a promising area.[14] The positive charge can enhance interaction with the negatively charged corneal epithelium, potentially increasing drug residence time.[14] Formulators must carefully consider sterility, pH (ideally near 7.4), and tonicity for any ophthalmic product.[16][17]

Part 3: Experimental Protocols and Formulation Workflows

The following protocols provide a starting point for incorporating MES into formulations. They are designed as self-validating systems, including critical quality control checks.

Protocol 1: Preparation of a 0.2% (w/v) Aqueous MES Stock Solution

Objective : To prepare a basic, clear, aqueous solution of MES for preliminary testing or as a stock for more complex formulations.

Materials and Equipment :

  • Mecetronium Ethylsulfate (MES) powder

  • Purified Water or Water for Injection (WFI)

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile 0.22 µm filter (if sterile solution is required)

Procedure :

  • Weighing : Accurately weigh 0.20 g of MES powder using an analytical balance.

  • Dissolution : Add approximately 80 mL of purified water to a 100 mL volumetric flask. Add the magnetic stir bar, place on a stirrer, and begin gentle agitation.

  • Addition of MES : Slowly add the weighed MES powder to the vortex of the stirring water.

    • Scientist's Note: Adding the powder slowly prevents clumping and ensures rapid dissolution. MES is readily soluble in water.[8]

  • Complete Dissolution : Continue stirring until all MES powder is completely dissolved and the solution is clear. This should take approximately 5-10 minutes at room temperature.

  • Volume Adjustment : Once dissolved, remove the stir bar and carefully add purified water to bring the final volume to the 100 mL mark. Stopper the flask and invert several times to ensure homogeneity.

  • Quality Control (QC) Checks :

    • Appearance : Visually inspect the solution against a black and white background. It should be clear and free of any particulate matter.

    • pH Measurement : Calibrate the pH meter and measure the pH of the final solution. Record the value. This serves as a baseline for future batches.

  • (Optional) Sterilization : If a sterile solution is required, filter the final solution through a sterile 0.22 µm syringe or vacuum filter into a sterile container.

Protocol 2: Formulation of a Topical Antiseptic Solution

Objective : To formulate a simple alcohol-based antiseptic solution containing MES. This protocol illustrates a common workflow for combining ingredients.

Diagram 2: General Formulation Workflow for Topical Antiseptic Start Start: Prepare Ingredients Step1 1. Add Primary Solvents (e.g., Purified Water, Propanol) to main vessel Start->Step1 Step2 2. Mix Until Homogeneous Step1->Step2 Step3 3. Add Mecetronium Ethylsulfate (MES) Slowly while mixing to ensure uniform dispersion Step2->Step3 Step4 4. Add Excipients (e.g., Humectants like Glycerin) Mix thoroughly Step3->Step4 Step5 5. Final Volume Adjustment (q.s. with Purified Water) Step4->Step5 QC 6. Quality Control Checks (pH, Appearance, Specific Gravity, Antimicrobial Efficacy) Step5->QC End End: Packaging QC->End

Caption: General workflow for formulating a topical antiseptic with MES.

Materials and Equipment :

  • Mecetronium Ethylsulfate (MES)

  • Isopropyl Alcohol (70%)

  • Purified Water

  • Glycerin (as a humectant)

  • Beakers, graduated cylinders

  • Mixing vessel with overhead or magnetic stirrer

  • Calibrated balance and pH meter

Procedure :

  • Solvent Preparation : In the main mixing vessel, add 50% of the final batch volume of Isopropyl Alcohol (70%).

  • Water Addition : Add 30% of the final batch volume of purified water to the alcohol and mix until uniform.

  • MES Incorporation : Slowly add the pre-weighed MES (to achieve a final concentration of, for example, 0.2% w/v) to the alcohol-water mixture while stirring.

    • Scientist's Note: MES is typically added after the primary solvents are mixed but before final bottling to ensure uniform dispersion and optimal efficacy.[8]

  • Humectant Addition : Once the MES is fully dissolved, add any excipients. For example, add glycerin (e.g., 1-2% w/v) and continue mixing. Glycerin helps to mitigate the drying effect of the alcohol on the skin.

  • Final Adjustment : Add purified water quantum sufficit (q.s.) to the final batch volume and mix thoroughly for at least 15 minutes.

  • Validation & QC :

    • Appearance & pH : As described in Protocol 1.

    • Specific Gravity : Measure and record the specific gravity. This is a key identity and quality check for solutions containing high percentages of alcohol.

    • Antimicrobial Efficacy Testing : The final formulation must be tested using standardized methods (e.g., EN 12791 for surgical hand rubs, or USP <51> for preservative effectiveness) to validate its antimicrobial activity.

Part 4: Safety, Handling, and Formulation Caveats

Safety and Handling

MES is classified as a hazardous substance and requires careful handling.

Hazard CategoryGHS Hazard Statement(s)Safe Handling Procedure
Acute Toxicity H302: Harmful if swallowed.[18]Avoid ingestion. Do not eat, drink, or smoke when handling. Rinse mouth if ingested; do NOT induce vomiting.[9][18]
Skin Irritation H315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[2][18]Wear chemical-resistant gloves and protective clothing. Avoid contact with skin. Wash thoroughly after handling.[2][9][19]
Eye Irritation H319: Causes serious eye irritation. H318: Causes serious eye damage.[2][18]Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[9][19]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.[2][18]Avoid release into the environment. Dispose of contents/container in accordance with local/national regulations.[9][18]
Storage N/AStore in a tightly closed container in a dry, cool, and well-ventilated place.[20]
Critical Formulation Insight: Incompatibility

A fundamental principle in surfactant chemistry is the incompatibility between cationic and anionic species. When MES is combined with an anionic surfactant (e.g., sodium lauryl sulfate), an electrostatic interaction occurs, leading to the formation of an insoluble complex that precipitates out of solution. This neutralizes the activity of both surfactants.

  • Causality : The positively charged head of MES binds to the negatively charged head of the anionic surfactant. This interaction is stronger than their individual interactions with water, leading to precipitation.

  • Formulation Directive : NEVER formulate MES with anionic surfactants in the same aqueous phase unless a specific complex is desired. It is compatible with non-ionic and other cationic surfactants.

Diagram 3: Cationic-Anionic Surfactant Incompatibility MES Mecetronium Cation (+) Result Insoluble Complex (Precipitate) MES->Result Electrostatic Attraction Anionic Anionic Surfactant Anion (-) Anionic->Result Electrostatic Attraction Water Aqueous Solution

Caption: Incompatibility leading to precipitation.

References

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Application

Application Notes and Protocols for the Preparation of Cationic Liposomes Using Ethylhexadecyldimethylammonium Chloride

Abstract This guide provides a comprehensive framework for the formulation, production, and characterization of cationic liposomes utilizing Ethylhexadecyldimethylammonium chloride (EHDAC). Cationic liposomes are pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation, production, and characterization of cationic liposomes utilizing Ethylhexadecyldimethylammonium chloride (EHDAC). Cationic liposomes are pivotal non-viral vectors for the delivery of therapeutic molecules, particularly nucleic acids, owing to their positive surface charge which facilitates interaction with negatively charged cell membranes and genetic material.[1][2][3] This document outlines the well-established thin-film hydration followed by extrusion methodology, offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals.[4][5] We delve into the critical formulation parameters, the causality behind experimental choices, and robust characterization techniques to ensure the development of stable, reproducible, and effective liposomal systems.

Introduction: The Rationale for Cationic Liposomes

Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers enclosing an aqueous core.[6][7] Their structural resemblance to cell membranes makes them biocompatible, biodegradable, and effective carriers for both hydrophilic and hydrophobic therapeutic agents.[6][7] The incorporation of cationic lipids, such as Ethylhexadecyldimethylammonium chloride (EHDAC), imparts a net positive surface charge to the vesicle. This positive charge is the cornerstone of their utility in gene therapy and drug delivery.[3][8]

The primary advantages of cationic liposomes include:

  • Complexation with Nucleic Acids: The positive surface charge enables strong electrostatic interactions with negatively charged molecules like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), forming stable complexes known as 'lipoplexes'.[3][9] This complexation protects the nucleic acids from degradation by nucleases in the bloodstream.[8]

  • Enhanced Cellular Uptake: Most mammalian cell surfaces are anionic. The positive charge of cationic liposomes promotes adhesion to the cell membrane, facilitating cellular uptake through mechanisms like endocytosis or direct fusion.[1][3]

EHDAC is a quaternary ammonium surfactant featuring a C16 (hexadecyl) alkyl chain, which provides the necessary hydrophobicity to anchor within the lipid bilayer. Its dimethylammonium head group confers a permanent positive charge. To optimize the liposomal structure for stability and biological efficacy, EHDAC is typically formulated with neutral 'helper' lipids.[3][10]

  • Cholesterol (Chol): Incorporated to modulate membrane fluidity, reduce permeability, and enhance the stability of the lipid bilayer.[11][12][13]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A fusogenic lipid that can destabilize the endosomal membrane after uptake, facilitating the release of the therapeutic payload into the cytoplasm.[3][10]

Principle of Formulation: Thin-Film Hydration and Extrusion

The most common and versatile method for preparing liposomes is the thin-film hydration technique, also known as the Bangham method.[4][14] This process is followed by a size-reduction step, typically extrusion, to produce vesicles with a uniform and defined size distribution.

The overall workflow can be visualized as follows:

G cluster_prep Phase 1: Lipid Film Formation cluster_form Phase 2: Vesicle Formation & Sizing cluster_char Phase 3: Characterization dissolve 1. Dissolve Lipids (EHDAC, Helper Lipid, Cholesterol) in Organic Solvent mix 2. Homogeneous Mixing dissolve->mix evaporate 3. Solvent Evaporation (Rotary Evaporator) mix->evaporate film 4. Form Thin Lipid Film evaporate->film vacuum 5. Dry Under Vacuum (Remove Residual Solvent) film->vacuum hydrate 6. Hydrate Film with Aqueous Buffer (forms MLVs) vacuum->hydrate extrude 7. Extrusion (Size Reduction & Homogenization) hydrate->extrude final 8. Final Product: Unilamellar Vesicles (LUVs) extrude->final dls Particle Size (DLS) final->dls zeta Zeta Potential final->zeta tem Morphology (TEM) final->tem

Figure 1: Workflow for Liposome Preparation. This diagram illustrates the three main phases: forming a dry lipid film, hydrating the film to create vesicles followed by sizing, and finally, characterizing the resulting liposomes.

Materials and Equipment

Proper preparation begins with high-quality materials and calibrated equipment.

Category Item Purpose
Lipids & Reagents Ethylhexadecyldimethylammonium chloride (EHDAC)Cationic lipid source.
Helper Lipid (e.g., DOPE, DSPC, DOPC)Enhances stability and fusogenicity.[10]
Cholesterol (high purity)Modulates membrane fluidity and stability.[13]
Organic Solvent (e.g., Chloroform, Chloroform:Methanol 2:1 v/v)To dissolve and create a homogenous mixture of lipids.[15]
Hydration Buffer (e.g., PBS, HEPES-buffered saline, Tris buffer)Aqueous phase for liposome formation; pH and ionic strength are critical.[11]
Equipment Rotary EvaporatorFor controlled evaporation of the organic solvent to form a thin lipid film.[16]
High-Vacuum PumpTo remove residual organic solvent from the lipid film.[17]
Water Bath or Heating BlockTo control temperature during hydration, especially when using lipids with a high phase transition temperature (Tc).[14]
Mini-Extruder and Heating BlockTo reduce the size of liposomes by forcing them through polycarbonate membranes of a defined pore size.[5]
Polycarbonate Membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)Filters for the extrusion process.
Dynamic Light Scattering (DLS) System (e.g., Zetasizer)To measure particle size (hydrodynamic diameter) and polydispersity index (PDI).[18][19]
Zeta Potential AnalyzerTo measure the surface charge of the liposomes, confirming their cationic nature.[18][]
Transmission Electron Microscope (TEM)For morphological analysis, including visualization of shape, lamellarity, and size verification (Cryo-TEM is preferred).[21][22]

Detailed Experimental Protocols

Protocol 1: Preparation of EHDAC:DOPE Liposomes (1:1 molar ratio) by Thin-Film Hydration and Extrusion

This protocol describes the preparation of approximately 1 mL of a 10 mg/mL cationic liposome suspension.

A. Lipid Film Formation

  • Lipid Stock Preparation: Prepare individual stock solutions of EHDAC, DOPE, and Cholesterol in chloroform at a concentration of 10 mg/mL in separate glass vials.

  • Lipid Mixing: In a 50 mL round-bottom flask, combine the required volumes of the lipid stock solutions to achieve the desired molar ratio (e.g., for a 1:1 molar ratio of EHDAC:DOPE with 30 mol% cholesterol). Use glass syringes for accurate measurement.

    • Scientist's Note: The molar ratio of lipids is a critical parameter that dictates the physicochemical properties of the final liposomes, including charge density and stability.[9][13] It must be carefully controlled.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C. Reduce the pressure and rotate the flask (approx. 150 rpm) to evaporate the chloroform. Continue until a thin, uniform, milky-white lipid film is visible on the inner surface of the flask.

  • High-Vacuum Drying: Transfer the flask to a high-vacuum pump and dry for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.

    • Causality Check: Residual solvent can compromise the integrity of the lipid bilayer, leading to instability (aggregation) and potential cytotoxicity.[23]

B. Hydration of the Lipid Film

  • Pre-hydration: Gently introduce a stream of nitrogen or argon into the flask to return it to atmospheric pressure.

  • Hydration: Add 1 mL of your chosen aqueous buffer (e.g., sterile PBS, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of the helper lipid to ensure proper lipid hydration and flexibility.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer at low speed. The lipid film will gradually peel off the glass wall and swell, forming large, multilamellar vesicles (MLVs).[15] This process may take 30-60 minutes. The resulting suspension will appear milky and heterogeneous.

C. Vesicle Size Reduction by Extrusion

  • Extruder Assembly: Assemble the mini-extruder with two stacked polycarbonate membranes, starting with a larger pore size (e.g., 400 nm), supported by filter supports. Pre-heat the extruder block to the same temperature used for hydration.

  • Loading: Draw the MLV suspension into a gas-tight glass syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.

  • Extrusion: Gently and steadily push the plunger to pass the liposome suspension through the membranes to the empty syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times).

    • Scientist's Note: An odd number of passes ensures that the final product is collected in the opposing syringe, having passed through the membrane a final time.

  • Sequential Sizing (Optional but Recommended): For a more uniform size distribution, replace the 400 nm membranes with 200 nm membranes, and repeat the extrusion process. Finally, extrude through 100 nm membranes to obtain large unilamellar vesicles (LUVs) with a diameter of approximately 100-120 nm.[5]

  • Storage: Transfer the final translucent liposome suspension to a sterile glass vial. Store at 4°C. Do not freeze, as this can disrupt the vesicle structure.

Protocol 2: Physicochemical Characterization of Cationic Liposomes

Characterization is a non-negotiable step to validate the quality, reproducibility, and stability of the formulation.

A. Particle Size and Polydispersity Index (PDI) by DLS

  • Sample Preparation: Dilute a small aliquot of the liposome suspension (e.g., 10 µL) in 1 mL of the hydration buffer to avoid multiple scattering effects.[24]

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis: The instrument software will report the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).

    • Expected Outcome: For a well-extruded sample, expect a Z-average diameter slightly larger than the final membrane pore size (e.g., 110-130 nm for 100 nm extrusion) and a PDI value below 0.2, indicating a monodisperse population.[25][26]

B. Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome suspension in an appropriate medium, typically 1 mM KCl or filtered deionized water, to reduce ionic concentration for accurate electrophoretic mobility measurement.[18]

  • Measurement: Load the sample into a specialized zeta potential cell (e.g., folded capillary cell). Perform the measurement, which applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[]

  • Data Analysis: The software calculates the zeta potential.

    • Expected Outcome: Due to the EHDAC, the zeta potential should be strongly positive, typically in the range of +30 mV to +60 mV. A value > |30| mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[11]

C. Morphological Analysis by Transmission Electron Microscopy (TEM)

  • Sample Preparation (Negative Staining): a. Place a drop of the liposome suspension onto a carbon-coated TEM grid for 1-2 minutes. b. Wick away the excess liquid with filter paper. c. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) for 1 minute. d. Wick away the excess stain and allow the grid to air-dry completely.[27]

  • Imaging: Image the grid using a TEM.

  • Data Analysis: Observe the vesicles for their shape (should be spherical), size distribution, and lamellarity (should be primarily unilamellar).

    • Scientist's Note: Cryo-TEM is the gold standard as it visualizes the liposomes in their native, hydrated state, avoiding potential artifacts from drying and staining.[21][22]

Key Formulation and Process Parameters

The properties of liposomes are not accidental; they are a direct result of controlled formulation and process parameters. Understanding these relationships is key to rational liposome design.[25][28]

Parameter Influence on Liposome Properties Scientific Rationale & Expert Insight
Cationic Lipid : Helper Lipid Ratio Affects surface charge (Zeta Potential), encapsulation efficiency, and cytotoxicity.A higher proportion of EHDAC increases the zeta potential, which is beneficial for DNA complexation and stability.[9] However, excessive cationic lipid can increase cytotoxicity. The ratio must be optimized for the specific application.
Cholesterol Content (mol%) Modulates membrane rigidity, stability, and drug retention.Increasing cholesterol generally decreases membrane fluidity and permeability, which can improve the retention of encapsulated drugs.[12][13] It can also impact the final vesicle size.[12]
Choice of Helper Lipid Influences the fusogenicity and phase transition temperature (Tc) of the formulation.Unsaturated lipids like DOPE promote a non-bilayer (hexagonal) phase, which is thought to aid in endosomal escape.[10] Saturated lipids like DSPC create more rigid, stable bilayers.[25]
Hydration Buffer (pH, Ionic Strength) Affects vesicle size, stability, and surface charge.High ionic strength buffers can screen the surface charge, reducing the absolute value of the zeta potential and potentially leading to aggregation.[11] Buffer pH must be compatible with the lipids and any encapsulated drug.
Extrusion Pore Size & Cycles Directly controls the final vesicle size and PDI.Smaller pore sizes and a higher number of extrusion cycles lead to smaller and more uniform liposomes. However, excessive pressure or cycles can cause lipid degradation or sample loss.

Visualization of a Cationic Liposome

The final product is a sophisticated nanoscale delivery vehicle.

G cluster_liposome Unilamellar Cationic Liposome Structure bilayer_label Lipid Bilayer core Aqueous Core (for hydrophilic payload) ehdac_head + ehdac_tail1 ehdac_head->ehdac_tail1 ehdac_tail2 ehdac_head->ehdac_tail2 ehdac_legend EHDAC (Cationic Lipid) dope_head dope_tail1 dope_head->dope_tail1 dope_tail2 dope_head->dope_tail2 dope_legend DOPE (Helper Lipid) chol_head chol_body chol_legend Cholesterol

Figure 2: Schematic of a Cationic Liposome. This diagram shows the unilamellar lipid bilayer composed of the cationic lipid (EHDAC), a neutral helper lipid (DOPE), and cholesterol, enclosing an aqueous core suitable for hydrophilic payloads.

Conclusion and Future Perspectives

The protocols and principles detailed in this guide provide a robust foundation for the successful preparation and characterization of cationic liposomes using Ethylhexadecyldimethylammonium chloride. By carefully controlling the formulation and process variables, researchers can generate reproducible liposomal vectors tailored for specific applications, from in-vitro transfection to preclinical drug delivery studies.[1][29] Future work in this area will likely focus on optimizing these formulations for in-vivo applications, which involves overcoming challenges such as opsonization and clearance by the immune system, often through surface modification with polymers like polyethylene glycol (PEG).[3][30] The systematic approach described herein is the first step toward developing the next generation of advanced nanoscale therapeutic delivery systems.

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  • US Pharmacopeia (USP). (2023, February 10). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Retrieved from [Link]

  • Cordouan Technology & Inside Therapeutics. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]

  • Henriksen-Lacey, M., et al. (2010). Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen. Journal of Controlled Release, 142(2), 180-186. Retrieved from [Link]

  • Henriksen-Lacey, M., et al. (2011). The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. Immunology, 132(1), 57-66. Retrieved from [Link]

  • Henriksen-Lacey, M., et al. (2010). Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen. Journal of controlled release, 142(2), 180-186. Retrieved from [Link]

  • Zorin, I. M., et al. (2022). Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants. International Journal of Molecular Sciences, 23(14), 7679. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells. Retrieved from [Link]

  • Pradhan, P., & Jha, A. K. (2018). LIPOSOME: METHOD OF PREPARATION, ADVANTAGES, EVALUATION AND ITS APPLICATION. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 2416-2431. Retrieved from [Link]

  • Al-harahsheh, A., et al. (2022). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Pharmaceutics, 15(1), 38. Retrieved from [Link]

  • Scheule, R. K., et al. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Analytical Biochemistry, 298(2), 243-252. Retrieved from [Link]

Sources

Method

Surface tension measurement protocols for mecetronium chloride solutions

Application Note: Surface Tension Measurement Protocols for Mecetronium Chloride Solutions Abstract Mecetronium chloride ( -ethyl- -dimethylhexadecan-1-aminium chloride) is a quaternary ammonium cationic surfactant utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Surface Tension Measurement Protocols for Mecetronium Chloride Solutions

Abstract

Mecetronium chloride (


-ethyl-

-dimethylhexadecan-1-aminium chloride) is a quaternary ammonium cationic surfactant utilized in antiseptic formulations and drug delivery systems.[1] Accurate surface tension (

) measurement is critical for determining its Critical Micelle Concentration (CMC), a key parameter governing its antimicrobial efficacy and formulation stability.[1] This guide details the protocol for measuring the equilibrium surface tension of mecetronium chloride using the Wilhelmy Plate method , with specific adaptations to address the adsorption challenges inherent to cationic surfactants.

Introduction & Scientific Rationale

The Challenge of Cationic Surfactants

Mecetronium chloride presents a unique challenge in surface tensiometry. As a cationic surfactant, the positively charged head group (


) adsorbs strongly to negatively charged surfaces, including standard platinum (Pt) Wilhelmy plates.
  • The Artifact: Adsorption renders the hydrophilic Pt plate hydrophobic (contact angle

    
    ).
    
  • The Consequence: Since the Wilhelmy equation

    
     assumes perfect wetting (
    
    
    
    ), any hydrophobicity results in artificially low force readings and erroneous surface tension data.
Selected Methodology: The Paper Plate Wilhelmy Method

To mitigate wetting artifacts, this protocol prioritizes the Paper Plate Wilhelmy Method . Porous filter paper maintains a zero contact angle (


) through capillary action, ensuring the liquid fully wets the plate regardless of surfactant adsorption.

Materials & Equipment

Chemicals[1][2][3][4][5][6]
  • Mecetronium Chloride: High purity (>99%). Note: If the chloride salt is unavailable, Mecetronium Ethylsulfate (CAS 3006-10-8) serves as the functional reference, with CMC corrections applied for the counterion.

  • Solvent: Ultrapure Water (Type I), resistivity 18.2 M

    
    cm at 25°C. Surface tension must be 
    
    
    
    mN/m.[1]
  • Cleaning Agents: Ethanol (HPLC grade), 1M HCl (for glass cleaning).[1]

Instrumentation
  • Force Tensiometer: Resolution

    
     mN/m (e.g., Krüss K100, Biolin Sigma 700).[1]
    
  • Probe:

    • Primary: Disposable Paper Plates (Whatman Chr 1 chromatography paper), cut to standard width (usually 10 mm or 19.9 mm).[1]

    • Alternative: Platinum-Iridium Plate (requires flame cleaning between every sample).

  • Temperature Control: Thermostated vessel set to

    
    °C.
    

Experimental Workflow: CMC Determination

Step 1: Solution Preparation (Serial Dilution)

The CMC of C16-quaternary ammoniums (like mecetronium) is typically in the range of 0.5 mM – 1.5 mM . The concentration range must span from pre-micellar to post-micellar regions.

Stock Solution (10 mM):

  • Weigh accurately ~320 mg (adjusted for MW) of Mecetronium Chloride.

  • Dissolve in 100 mL Ultrapure Water.

  • Sonicate for 5 minutes to ensure full dissolution.

Dilution Series: Prepare 15 samples ranging from 0.05 mM to 10 mM .

  • Low Range (Pre-CMC): 0.05, 0.1, 0.2, 0.4, 0.6, 0.8 mM.[1]

  • Critical Range (Near CMC): 0.9, 1.0, 1.1, 1.2, 1.4 mM.[1]

  • High Range (Post-CMC): 2.0, 4.0, 7.0, 10.0 mM.[1]

Step 2: System Validation

Before analyzing surfactant solutions, validate the system with pure water.

  • Suspend a fresh paper plate on the balance.

  • Raise the vessel containing Ultrapure Water until the plate touches the surface.

  • Criteria: Measured

    
     must be 71.5 – 73.0 mN/m  at 25°C. If 
    
    
    
    mN/m, reclean the vessel.
Step 3: Measurement Protocol (Automated or Manual)
  • Mount Plate: Attach a fresh paper plate. Ensure it hangs vertically without swinging.

  • Immersion: Raise the sample vessel. The liquid will wick up the paper.

  • Equilibration: Allow 5–10 minutes for the signal to stabilize. Cationic surfactants can show slow adsorption kinetics.

    • Stability Criteria:

      
       mN/m over 2 minutes.
      
  • Record Data: Note the equilibrium surface tension.

  • Disposal: Discard the paper plate. Do not reuse.

  • Next Sample: Proceed from lowest to highest concentration to minimize carryover errors, though fresh vessels/plates are recommended for each point.

Data Analysis & CMC Calculation

Plot Surface Tension (


) vs. Logarithm of Concentration (

).
  • Pre-CMC Region: Linear decrease in

    
     as surfactant adsorbs to the interface.
    
  • Post-CMC Region:

    
     remains constant (plateau) as micelles form in the bulk.
    
  • CMC Determination: The intersection of the regression line of the descending slope and the plateau line defines the CMC.

Typical Values (Estimated for Mecetronium Cl):

  • CMC: ~0.9 – 1.2 mM

  • 
     at CMC:  ~35 – 40 mN/m
    

Visualization of Workflow

CMC_Workflow cluster_measure Measurement Loop (Low -> High Conc) Start Start: Define Parameters (Target: Mecetronium Chloride) Prep Preparation Stock Solution (10 mM) Serial Dilutions (0.05 - 10 mM) Start->Prep Setup Instrument Setup Probe: Paper Plate (Whatman Chr 1) Temp: 25°C Prep->Setup Validation System Validation Ultrapure Water Check (Target: 72.0 ± 0.5 mN/m) Setup->Validation Validation->Setup Fail (Reclean) Mount Mount Fresh Paper Plate Validation->Mount Pass Immerse Immerse & Equilibrate (Wait for dγ < 0.1 mN/m) Mount->Immerse Record Record Equilibrium γ Immerse->Record Discard Discard Plate Record->Discard Discard->Mount Next Sample Analysis Data Analysis Plot γ vs log(C) Determine Intersection (CMC) Discard->Analysis All Samples Done

Figure 1: Step-by-step workflow for determining the CMC of mecetronium chloride using the Paper Plate Wilhelmy method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Values Slow adsorption kinetics or evaporation.[1]Cover vessel to prevent evaporation. Allow longer equilibration (up to 30 mins) for low concentrations.
Low Water Value (<71 mN/m) Contamination of vessel or water source.Clean glassware with chromic acid or surfactant-free detergent. Use fresh Milli-Q water.
No Clear CMC Breakpoint Impurities in surfactant (e.g., dodecanol).[1]Recrystallize Mecetronium Chloride. A "dip" near the CMC indicates impurities.
Plate not wetting Using Pt plate with cationic surfactant.Switch to Paper Plate method. If Pt is mandatory, flame to red heat between every reading.

References

  • Krüss Scientific. "Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions." Application Report. Link

  • Berger, A., et al. "Mecetronium etilsulfate."[1] Inxight Drugs, National Center for Advancing Translational Sciences (NCATS).[1] Link

  • Teo, Y., et al. "Critical Micelle Concentrations of Hexadecyltrimethylammonium Chloride in Water over the Temperature Range 25 to 160°C." Journal of Solution Chemistry. Link

  • Biolin Scientific. "Overview of Wilhelmy Plate Method." Attension Tensiometer Notes. Link

  • PubChem. "Mecetronium Ethylsulfate (Compound Summary)." National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for Ethylhexadecyldimethylammonium Chloride

Status: Active Ticket ID: #QAC-C16-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #QAC-C16-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Peak Tailing and Retention Issues for Cationic Surfactants

Executive Summary: The "Sticky Cation" Problem

Welcome to the technical support hub. You are likely here because your chromatograms for Ethylhexadecyldimethylammonium chloride (EHDMAC) show severe peak tailing (


), shifting retention times, or carryover.

This molecule presents a dual challenge in chromatography:

  • The Head Group (Cationic): The quaternary ammonium center (

    
    ) interacts electrostatically with residual silanols (
    
    
    
    ) on silica columns. This is the primary cause of tailing.[1]
  • The Tail (Hydrophobic C16): The hexadecyl chain is a powerful surfactant. It adheres tenaciously to the stationary phase and stainless steel hardware, leading to memory effects (ghost peaks).

This guide provides a self-validating troubleshooting protocol to decouple these interactions and achieve Gaussian peak shapes.

The Mechanism of Failure

To fix the issue, you must visualize the molecular interaction. The diagram below illustrates the competing forces inside your column.

SilanolInteraction cluster_column Stationary Phase Surface Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand Analyte EHDMAC Molecule (C16 Tail + N⁺ Head) Analyte->Silanol 2. Secondary Ionic Interaction (Tailing) Analyte->C18 1. Desired Hydrophobic Interaction (Retention) Blocker Silanol Blocker (TEA / NH4+) Blocker->Silanol Competes for Site

Figure 1: The "Dual-Mode" retention mechanism. Tailing occurs when the analyte gets "stuck" on silanols (red path) while simultaneously partitioning into the C18 layer (green path).

Standardized Optimization Protocol

Do not guess. Follow this stepwise protocol to isolate the variable causing the tailing.

Phase A: Mobile Phase Chemistry (The Chemical Fix)

The most effective way to suppress silanol activity is to introduce a "Sacrificial Base" or an "Ion-Pairing Agent."

StrategyReagentConcentrationMechanismSuitability
1.[2][3] Acidic Suppression Formic Acid / TFA0.1% (pH ~2.5)Protonates silanols (

).
LC-MS Friendly
2. Sacrificial Base Triethylamine (TEA)5–10 mMTEA competes with EHDMAC for silanol sites.UV Only (High pH)
3. Chaotropic Salt Sodium Perchlorate (

)
50–100 mMForms neutral ion-pair with QAC.UV Only (Explosion Risk)
4.[4] High Ionic Strength Ammonium Acetate50–100 mMMasks electrostatic charges via double-layer compression.LC-MS Compatible

Recommended Starting Method (LC-MS Compatible):

  • Column: C18 End-capped, 150 x 4.6 mm, 3-5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic 20:80 (A:B). Note: High organic is required to elute the C16 tail.

Troubleshooting Guide (Q&A)
Q1: I am using 0.1% Formic Acid, but the peak is still tailing (

). Why?

A: Formic acid lowers pH but does not provide enough ionic strength to shield the cation. The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. The Trifluoroacetate anion (


) acts as a weak ion-pairing agent, neutralizing the positive charge on the EHDMAC nitrogen.
  • Caution: TFA suppresses ionization in MS. If MS sensitivity drops, use 100 mM Ammonium Formate instead.

Q2: My retention times are drifting shorter with every injection.

A: This is classic "Column Conditioning" failure. The C16 tail of your analyte is permanently modifying the stationary phase, essentially turning your column into an anion-exchanger. The Fix:

  • Equilibration: You must equilibrate the column with the mobile phase for at least 30 column volumes before the first injection.

  • Wash Step: Add a "Sawtooth" wash at the end of every run (ramp to 95% ACN for 2 mins, then re-equilibrate).

Q3: I see "Ghost Peaks" in blank injections.

A: EHDMAC is a surfactant; it sticks to the PTFE seals and stainless steel loops in your autosampler. The Fix:

  • Needle Wash: Change your needle wash solvent to 50:50 Methanol:Isopropanol . Pure ACN is often insufficient to solubilize the surfactant from surfaces.

  • Passivation: Flush the system with 6N Nitric Acid (remove column first!) to remove cationic buildup on steel surfaces.

Q4: Which column should I buy if C18 fails?

A: If high-purity end-capped C18 fails, the hydrophobic interaction is too strong. The Fix: Switch to a Cyano (CN) phase.

  • Why? Cyano phases are less hydrophobic (shorter retention for the C16 tail) and have a dipole that interacts favorably with the quaternary ammonium head, often yielding sharper peaks without aggressive modifiers.

Diagnostic Logic Tree

Use this flow to determine your next move.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH CheckCol Is Column 'End-Capped'? CheckPH->CheckCol Yes AddTFA Action: Add 0.1% TFA or 50mM Amm. Acetate CheckPH->AddTFA No (pH is neutral) SwitchCol Action: Switch to Cyano (CN) Phase CheckCol->SwitchCol No (Active Silanols) CheckLoad Is Sample Conc > 1mg/mL? CheckCol->CheckLoad Yes CheckLoad->SwitchCol No (Interaction Issue) Dilute Action: Dilute Sample (Mass Overload) CheckLoad->Dilute Yes

Figure 2: Decision matrix for isolating the root cause of peak asymmetry.

References & Citations
  • Mechanism of Silanol Interactions:

    • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71.

  • Ion-Pairing for Quaternary Ammonium Compounds:

    • Verpoorte, E., et al. (1980). Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds. Journal of Chromatography A.

  • Troubleshooting Surfactant Analysis:

    • Thermo Fisher Scientific. (2005).[3][5] Analysis of Cationic Surfactants by HPLC. Application Note 152.

  • Silanol Suppression Techniques:

    • McCalley, D. V. (2010). Analysis of basic compounds by RP-HPLC. Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Thermal Degradation Analysis of Mecetronium Chloride

Welcome to the comprehensive technical support guide for the thermal degradation analysis of mecetronium chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the thermal degradation analysis of mecetronium chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of high-temperature analysis of this quaternary ammonium compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific expertise.

Section 1: Understanding the Thermal Behavior of Mecetronium Chloride

Mecetronium chloride, a quaternary ammonium salt, exhibits thermal decomposition behavior characteristic of this class of compounds. Its stability is intrinsically linked to the strength of the carbon-nitrogen bonds and the nature of the counter-ion. At elevated temperatures, these compounds primarily degrade through a mechanism known as Hofmann elimination , a process favored for sterically hindered molecules.[1]

The degradation process can be influenced by several factors, including the heating rate, the surrounding atmosphere, and the presence of impurities.[2] A thorough understanding of these principles is crucial for accurate interpretation of experimental data.

Frequently Asked Questions (FAQs): Fundamentals

Q1: What are the expected primary thermal degradation pathways for mecetronium chloride?

A1: The primary degradation pathway for mecetronium chloride at high temperatures is expected to be Hofmann elimination. This E2 elimination reaction involves the abstraction of a beta-hydrogen by a base (in this case, the chloride anion can act as a weak base at high temperatures, or trace amounts of hydroxide), leading to the formation of an alkene and a tertiary amine.[1][3] A secondary pathway can involve a nucleophilic substitution (SN2) reaction, where the chloride ion attacks one of the alkyl groups attached to the nitrogen atom.[4]

Q2: How does the chloride counter-ion influence the thermal degradation compared to other salts like mecetronium ethyl sulfate?

A2: The counter-ion plays a significant role in the thermal stability of quaternary ammonium salts.[5] Halide salts are generally less thermally stable than those with larger, less nucleophilic anions like hexafluorophosphate.[6] The chloride ion is more nucleophilic than the ethyl sulfate anion, which could potentially lead to a lower onset of decomposition for mecetronium chloride. Furthermore, the decomposition of mecetronium chloride can release hydrogen chloride (HCl) gas, which is corrosive and requires special considerations for the instrumentation.[7]

Q3: What is a typical TGA/DTG curve profile for a quaternary ammonium salt like mecetronium chloride?

A3: A typical Thermogravimetric Analysis (TGA) curve for a quaternary ammonium salt will show an initial stable baseline, followed by a sharp weight loss step corresponding to the decomposition of the compound.[2][8] The Derivative Thermogravimetry (DTG) curve, which plots the rate of mass loss, will show a distinct peak at the temperature of the maximum decomposition rate (Tpeak).[9] For a pure compound undergoing a single-step decomposition, you would expect to see one major peak in the DTG curve.[8]

Section 2: Experimental Protocol for TGA Analysis

This section provides a detailed, step-by-step methodology for performing a thermogravimetric analysis of mecetronium chloride.

Instrument and Consumables
  • Thermogravimetric Analyzer (TGA): Capable of heating to at least 600 °C with a sensitive microbalance.[10]

  • Crucibles (Pans): Platinum or alumina (Al₂O₃) crucibles are recommended. Aluminum pans should be avoided due to the potential for reaction with evolved HCl at high temperatures.[11]

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.[12]

  • Analytical Balance: For accurate sample weighing.

Sample Preparation
  • Ensure Sample Homogeneity: The sample should be a fine, uniform powder to ensure consistent heat transfer. If necessary, gently grind the sample.[13]

  • Crucible Cleaning: Before use, clean the crucible by heating it in the TGA furnace to a high temperature (e.g., 900 °C) in an air atmosphere to burn off any residues.[14]

  • Sample Weighing: Accurately weigh between 5 and 10 mg of the mecetronium chloride sample directly into the tared TGA crucible.[12][13] A smaller sample size minimizes thermal gradients within the sample.[13]

  • Sample Distribution: Gently tap the crucible to ensure the sample is spread in a thin, even layer across the bottom. This promotes uniform heating.[13]

TGA Method Parameters

The following table summarizes the recommended starting parameters for a TGA analysis of mecetronium chloride. These may need to be optimized for your specific instrument and research question.

ParameterRecommended ValueRationale
Temperature Program
- Isothermal Start30 °C for 5 minTo allow the balance to stabilize.
- Heating Ramp10 °C/minA common heating rate that provides good resolution for most decomposition events.[12] Faster rates can shift decomposition to higher temperatures.[2]
- Final Temperature600 °CSufficient to ensure complete decomposition of the organic salt.
Purge Gas NitrogenProvides an inert atmosphere to study thermal decomposition without oxidation.
- Sample Purge50 mL/minTo efficiently remove gaseous decomposition products from the sample area.[12]
- Balance Purge20 mL/minTo protect the microbalance from corrosive off-gassing.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start clean_crucible Clean & Tare Crucible start->clean_crucible sample_prep Prepare Homogeneous Sample (5-10 mg) load_sample Load Sample into Crucible sample_prep->load_sample clean_crucible->sample_prep place_in_tga Place Crucible in TGA load_sample->place_in_tga setup_method Set Method Parameters (10°C/min, N2) place_in_tga->setup_method run_analysis Run Analysis to 600°C setup_method->run_analysis acquire_data Acquire TGA/DTG Curves run_analysis->acquire_data analyze_data Analyze Onset T, Tpeak, & Mass Loss acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for TGA analysis of mecetronium chloride.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the TGA analysis of mecetronium chloride in a question-and-answer format.

Q1: My TGA curve shows an initial weight gain before decomposition. What could be the cause?

A1: This is often due to the buoyancy effect . As the furnace heats up, the density of the purge gas decreases, which can exert a lifting force on the sample pan, causing an apparent increase in mass. This is more pronounced at higher heating rates and with less dense purge gases. To correct for this, run a blank experiment with an empty crucible using the same method and subtract the resulting curve from your sample data.

Q2: The onset temperature of decomposition seems to vary between runs. Why is this happening?

A2: Variability in the onset temperature can be caused by several factors:

  • Heating Rate: Higher heating rates will shift the decomposition to higher temperatures. Ensure you are using the exact same heating rate for all comparable experiments.[2]

  • Sample Mass and Preparation: Inconsistent sample mass or poor thermal contact between the sample and the crucible can lead to variations. Always use a consistent sample mass and ensure it is spread evenly.[13]

  • Instrument Calibration: Ensure your TGA's temperature is properly calibrated using certified reference materials.

Q3: I'm observing an unexpected, small weight loss at a low temperature (around 100°C). What is this?

A3: This is most likely due to the loss of adsorbed water or residual solvent from the sample.[8] To confirm this, you can perform a TGA-MS analysis to identify the evolved gas. To mitigate this, you can add an initial isothermal hold at a temperature slightly above the boiling point of the suspected volatile (e.g., 110°C) until the weight stabilizes, before starting the main heating ramp.

Q4: The baseline of my TGA curve is noisy or drifting. How can I fix this?

A4: A noisy or drifting baseline can be caused by:

  • Gas Flow Instability: Check that the purge gas flow rates are stable and within the manufacturer's recommendations.

  • Contamination: Residue on the balance mechanism or in the furnace can cause baseline issues. Clean the furnace and sample area as per the instrument manual.[14]

  • External Vibrations: Ensure the TGA is placed on a stable, vibration-free surface.

Q5: After the experiment, I noticed some corrosion on the instrument components. What should I do?

A5: This is likely due to the evolution of corrosive HCl gas during the decomposition of mecetronium chloride.

  • Material Selection: Use platinum or alumina crucibles, as they are more resistant to HCl than aluminum.

  • Purge Gas: Ensure a sufficient and continuous flow of inert purge gas to quickly remove the corrosive off-gases from the furnace and away from sensitive components.

  • Maintenance: Regularly inspect and clean the instrument components according to the manufacturer's guidelines, especially the exhaust lines.

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Initial Weight Gain Buoyancy effectRun a blank curve subtraction.
Variable Onset Temp. Inconsistent heating rate, sample mass, or calibrationStandardize method parameters; ensure consistent sample prep; calibrate instrument.
Low-Temp. Weight Loss Adsorbed water or residual solventAdd an initial isothermal hold (e.g., 110°C) to dry the sample.
Noisy/Drifting Baseline Gas flow instability, contamination, vibrationsCheck gas flow rates; clean the furnace; isolate from vibrations.
Instrument Corrosion Evolved HCl gasUse inert crucibles (Pt, Al₂O₃); ensure adequate purge gas flow; perform regular maintenance.

Section 4: Safety Precautions

Handling mecetronium chloride at high temperatures requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and heat-resistant gloves when handling hot crucibles.[15]

  • Ventilation: TGA instruments should be operated in a well-ventilated area, and the exhaust must be vented to a fume hood or other suitable exhaust system to safely remove potentially toxic and corrosive decomposition products like HCl.[14]

  • Handling Decomposition Products: Be aware that the decomposition of mecetronium chloride will produce various organic compounds and corrosive HCl gas. Avoid inhaling the fumes.

  • Hot Surfaces: The TGA furnace reaches extremely high temperatures. Never touch the furnace during or immediately after an experiment.[15]

Section 5: Data Interpretation

Key Parameters from TGA/DTG Curves
  • Tonset (Onset Temperature): The temperature at which significant weight loss begins. It is a measure of the thermal stability of the material. It's often determined by the intersection of the baseline and the tangent of the decomposition curve.[5]

  • Tpeak (Peak Temperature): The temperature at which the rate of weight loss is at its maximum, obtained from the peak of the DTG curve. This is a highly reproducible value.[9]

  • Mass Loss (%): The percentage of the initial sample mass that is lost during a specific decomposition step. This can be used to infer the stoichiometry of the decomposition reaction.

  • Residue (%): The percentage of the initial sample mass remaining at the end of the experiment. For mecetronium chloride, this should be close to zero if the decomposition is complete.

Evolved Gas Analysis (EGA)

For unambiguous identification of decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[16] This allows for real-time analysis of the gases evolved at each stage of weight loss, confirming the proposed degradation mechanisms. For instance, TGA-MS would be able to detect the molecular ions corresponding to the expected tertiary amine and alkene products of Hofmann elimination.

Degradation Pathway Diagram

Caption: Primary thermal degradation pathway of mecetronium chloride.

References

  • A Mass Spectrometric Study of the Influence of Electronic and Stereochemical Factors on the Hofmann Elimination Process in Quaternary Ammonium Salts. Canadian Science Publishing. Available at: [Link]

  • TGA Standard Operating Procedures. AMSEC, Western Washington University. Available at: [Link]

  • Hofmann elimination. Wikipedia. Available at: [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes. Available at: [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Doc No. TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. The University of Melbourne. Available at: [Link]

  • 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Chemistry LibreTexts. Available at: [Link]

  • Thermal behavior of cetylpyridinium hydrochloride and its association with sugar alcohols and flavoring agents: a preformulation study. ResearchGate. Available at: [Link]

  • Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate. Available at: [Link]

  • Ch22: Hofmann elimination. University of Calgary. Available at: [Link]

  • Thermogravimetric Analysis. Available at: [Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules. Available at: [Link]

  • How to Interpret a TGA Curve: An Expert Guide. Torontech. Available at: [Link]

  • Crystallisation of organic salts by sublimation: salt formation from the gas phase. The Royal Society of Chemistry. Available at: [Link]

  • Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide. ResearchGate. Available at: [Link]

  • Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

  • Hofmann Elimination. Organic Chemistry Tutor. Available at: [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

  • Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mecetronium Chloride Formulations for Skin Tolerance

Current Status: Operational Topic: Mitigation of Dermal Irritation in Quaternary Ammonium Compounds (QACs) Active Moiety: Mecetronium Chloride (Cationic Surfactant) Executive Summary & Mechanistic Insight The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mitigation of Dermal Irritation in Quaternary Ammonium Compounds (QACs) Active Moiety: Mecetronium Chloride (Cationic Surfactant)

Executive Summary & Mechanistic Insight

The Challenge: Mecetronium chloride, like its analogue mecetronium etilsulfate, is a potent Quaternary Ammonium Compound (QAC). Its antimicrobial efficacy relies on the cationic charge disrupting microbial cell membranes. However, this same mechanism indiscriminately targets mammalian cell membranes (keratinocytes), leading to cytotoxicity, barrier disruption, and erythema.

The Solution: The Monomer-Micelle Equilibrium Skin irritation is primarily driven by free monomers of the surfactant, not the micelles. Monomers are small enough to penetrate the stratum corneum and intercalate into lipid bilayers.

To reduce irritation without sacrificing efficacy, you must shift the equilibrium. By introducing specific non-ionic co-surfactants, you lower the Critical Micelle Concentration (CMC) of the solution. This forces free mecetronium monomers into "Mixed Micelles," reducing the thermodynamic activity of the free cation attacking the skin, while maintaining a reservoir of active agent for antimicrobial action.

Visualization: The Mixed Micelle Shielding Effect

MixedMicelleMechanism Monomer Free Mecetronium Cation (Irritant) Skin Stratum Corneum Lipid Bilayer Monomer->Skin Membrane Lysis MixedMicelle Mixed Micelle (Sequestration) Monomer->MixedMicelle Co-micellization NonIonic Non-Ionic Surfactant (e.g., Polysorbate 20) NonIonic->MixedMicelle CMC Reduction SafeSkin Intact Barrier (Reduced Irritation) MixedMicelle->SafeSkin Steric Hindrance Prevents Penetration

Figure 1: Mechanism of irritation reduction. Free monomers (Red) attack skin lipids. Adding non-ionic surfactants (Green) traps monomers in mixed micelles (Blue), preventing deep skin penetration.

Formulation Troubleshooting Guide

Issue A: High Cytotoxicity in In-Vitro Fibroblast Models

Symptom: Rapid cell death in MTT or Neutral Red Uptake assays. Root Cause: The concentration of free mecetronium cations exceeds the cellular tolerance threshold. Corrective Action: Implement a "Mixed Micelle" strategy.

Component TypeRecommended ExcipientFunctionTarget Ratio (Mecetronium:Excipient)
Co-Surfactant Polysorbate 20 or Coco-GlucosideLowers CMC; traps monomers.1:0.5 to 1:2
Humectant Glycerin (Glycerol)Hydrates stratum corneum; reduces surfactant penetration.1:5
Refatting Agent PEG-7 Glyceryl CocoateReplenishes lipids stripped by the QAC.1:1 to 1:3

Protocol Note: Do not use anionic surfactants (e.g., SDS, SLES). They will precipitate the cationic mecetronium, neutralizing its antimicrobial activity completely.

Issue B: Increased Transepidermal Water Loss (TEWL) in Clinical Trials

Symptom: Subjects report dryness, tight skin, or scaling after repeated use. Root Cause: Lipid extraction. The QAC is solubilizing the intercellular lipid matrix of the stratum corneum. Corrective Action: Add a hydrophilic emollient.

  • Recommendation: Incorporate PEG-7 Glyceryl Cocoate or Polyquaternium-7 . These agents form a permeable film that protects the lipid barrier without blocking the antimicrobial action of the mecetronium.

Validation Protocol: The RBC Hemolysis Test

Why this test? Red Blood Cells (RBCs) lack a cell wall and nucleus, making them perfect models for checking membrane integrity. If your formulation lyses RBCs, it will irritate keratinocytes. This is a rapid, self-validating screening tool.[1][2]

Workflow Diagram

RBC_Protocol Start Start: Candidate Formulation Prep Prepare 50% RBC Suspension (Bovine or Sheep Blood) Start->Prep Incubate Incubate Sample + RBC (30 mins @ 37°C) Prep->Incubate Centrifuge Centrifuge (1500g, 10 mins) Incubate->Centrifuge Measure Measure Supernatant Absorbance (540 nm - Hemoglobin Release) Centrifuge->Measure Calc Calculate % Hemolysis Compare to SDS Control Measure->Calc Decision Hemolysis < 10%? Calc->Decision Pass PASS: Low Irritation Potential Proceed to Patch Test Decision->Pass Yes Fail FAIL: High Membrane Lysis Increase Co-surfactant Decision->Fail No Fail->Start Reformulate

Figure 2: Rapid screening workflow using Red Blood Cell (RBC) Hemolysis to predict skin irritation potential.

Step-by-Step Methodology
  • Preparation: Wash fresh bovine/sheep blood 3x with PBS. Dilute to a 2% (v/v) RBC suspension.

  • Controls (Self-Validation):

    • Negative Control:[3] PBS (0% Hemolysis).

    • Positive Control: 1% Sodium Dodecyl Sulfate (SDS) or Triton X-100 (Defined as 100% Hemolysis).

  • Exposure: Mix 1 mL of your Mecetronium solution (diluted to use-concentration) with 1 mL RBC suspension.

  • Incubation: Incubate at 37°C for 30 minutes with gentle shaking.

  • Quantification: Centrifuge at 1,500g for 10 min. Transfer supernatant to a cuvette. Measure absorbance (OD) at 540 nm .

  • Calculation:

    
    
    
  • Threshold: A formulation is generally considered "Mild" if hemolysis is < 10% relative to the SDS control.

Frequently Asked Questions (FAQs)

Q: Can I use anionic thickeners (like Carbomers) to gel the solution? A: No. Carbomers are anionic. They will form an insoluble complex with the cationic mecetronium (salt formation), resulting in a cloudy precipitate and total loss of antimicrobial efficacy. Use non-ionic thickeners like Hydroxyethylcellulose (HEC) or cationic-compatible polymers like Polyquaternium-10 .

Q: Does pH affect the irritation potential of Mecetronium Chloride? A: Yes. While QACs are stable over a wide pH range, extreme pH values exacerbate skin irritation. The skin's acid mantle is ~pH 5.5. Formulating your solution to pH 5.0–6.0 minimizes acid/alkaline burns and supports the skin's natural barrier recovery.

Q: I am using alcohol (Isopropanol) as a co-active. How does this impact irritation? A: Alcohol acts synergistically with QACs for efficacy but also strips lipids, compounding the irritation. If using >30% alcohol, the addition of refatting agents (like PEG-7 Glyceryl Cocoate) becomes mandatory, not optional, to prevent "dermatitis sicca."

References

  • Mechanism of QAC Irritation & Mixed Micelles

    • Title: Quaternary Ammonium Compounds and Contact Derm
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • RBC Hemolysis Protocol Validation

    • Title: Validation of the red blood cell test system as in vitro assay for the rapid screening of irritation potential of surfactants.[1][2][4]

    • Source: PubMed.[5]

    • URL:[Link]

  • Title: Mecetronium ethylsulfate - Safety Data Sheet & Toxicology.
  • Cytotoxicity of Disinfectants

    • Title: Cytotoxicity of liquid disinfectants (Comparison of QACs).
    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Optimization

Purification methods for recrystallizing mecetronium chloride

Ticket Subject: Purification & Recrystallization Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist) Technical Overview & Substance Profile User Advisory: You have requested support for Mecetron...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Recrystallization Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist)

Technical Overview & Substance Profile

User Advisory: You have requested support for Mecetronium Chloride (N-Ethyl-N,N-dimethylhexadecan-1-aminium chloride). Note: This is distinct from the more common commercial antiseptic Mecetronium Ethylsulfate (CAS 3006-10-8). Ensure your crude material is the chloride salt before proceeding, as solubility profiles differ significantly.

Physicochemical Profile (Class Behavior - C16 QACs):

  • Structure: Quaternary Ammonium Cation (C16 tail) + Chloride Anion.

  • Solubility: Highly soluble in water, ethanol, methanol, and chloroform.

  • Insolubility: Diethyl ether, hexane, benzene.

  • Critical Attribute: Extremely Hygroscopic. The chloride salt will rapidly absorb atmospheric moisture, turning from a solid to a deliquescent oil.

Standard Purification Protocol (The "Golden Path")

For high-purity recrystallization of long-chain quaternary ammonium chlorides, a Solvent/Anti-Solvent Precipitation is superior to single-solvent cooling due to the steep solubility curve and tendency to oil out.

Reagents Required
  • Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Isopropanol (IPA). Must be dry.

  • Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or Acetone. Must be dry.

  • Drying Agent: Phosphorus Pentoxide (

    
    ) or Silica Gel (for desiccator).
    
Step-by-Step Workflow
  • Dissolution:

    • Place crude Mecetronium Chloride in a round-bottom flask.

    • Add the minimum amount of warm (

      
      ) Solvent A (EtOH) required to fully dissolve the solid.
      
    • Pro-Tip: If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w), stir for 15 mins, and filter hot through Celite.

  • Precipitation Induction:

    • While stirring moderately, add Solvent B (EtOAc or Acetone) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Solvent A to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil/cloth to insulate).

    • Once at room temp, move to a fridge (

      
      ).
      
    • Critical: Do not disturb.[1] Agitation during cooling promotes oiling out.

  • Isolation:

    • Filter crystals rapidly under nitrogen atmosphere or using a Schlenk line if possible (to prevent moisture uptake).

    • Wash with cold Solvent B.

  • Drying:

    • Dry in a vacuum oven at

      
       over 
      
      
      
      for at least 24 hours.

Visualization: Process Logic

The following diagram outlines the decision logic for the purification workflow.

RecrystallizationFlow Start Start: Crude Mecetronium Cl Dissolve Dissolve in min. warm EtOH (40-50°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add EtOAc dropwise until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Clear Add drops of EtOH to clear turbidity AntiSolvent->Clear Cool Slow Cool to RT then 4°C Clear->Cool Inspect Result Check Cool->Inspect Filter Vacuum Filter (N2 atm) Wash with EtOAc Inspect->Filter Crystals OilFix See Troubleshooting: 'Oiling Out' Inspect->OilFix Oily droplets Dry Dry: Vac Oven + P2O5 Filter->Dry

Caption: Logical workflow for the purification of Mecetronium Chloride, including impurity removal and crystallization checkpoints.

Troubleshooting Guide (The "What Went Wrong?")

Issue #1: Oiling Out (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, you see oily droplets at the bottom of the flask or a milky emulsion. Root Cause: The system entered the "metastable zone" too quickly, or the melting point of the solvated salt is lower than the crystallization temperature (often due to impurities or water).

Troubleshooting StepActionable Protocol
1. Re-dissolve Reheat the mixture until the oil dissolves back into a single phase.
2. Add Good Solvent Add 10-15% more Ethanol. High supersaturation drives oiling out; diluting slightly favors the crystal lattice over the amorphous oil.[2]
3. Seed It Cool very slowly. When the temp reaches

, add a seed crystal of pure Mecetronium Chloride.
4. Trituration If oil persists, decant the supernatant.[3] Add fresh Ethyl Acetate to the oil and scratch the glass vigorously with a spatula to induce nucleation.
Issue #2: Hygroscopic Collapse

Symptoms: Nice crystals form in the flask, but turn into a goo/slush on the filter paper within minutes. Root Cause: Mecetronium chloride is extremely hygroscopic. Atmospheric humidity is dissolving the crystal lattice.

Resolution:

  • Schlenk Filtration: Perform filtration under a positive pressure of Nitrogen or Argon.

  • Speed: Minimize exposure time. Cover the Buchner funnel with a rubber dam or plastic wrap immediately after pouring.

  • Environment: Do not perform this on a humid day ( >50% RH) without climate control.

Issue #3: Persistent Yellow Color

Symptoms: Product is chemically pure (NMR) but looks off-white or yellow. Root Cause: Trace oxidation of the amine precursor or iodide contamination (if synthesized via ethyl iodide and ion-exchanged).

Resolution:

  • Charcoal Treatment: (As described in Protocol Step 1).

  • Solvent Switch: Recrystallize once from Acetone (boiling) if the compound is sufficiently soluble. Acetone is excellent at leaving colored organic impurities in the mother liquor.

Advanced Troubleshooting Logic (Oiling Out)

Use this decision tree when the product refuses to solidify.

OilingOut Problem Problem: Product Oiled Out CheckTemp Is solution hot? Problem->CheckTemp Reheat Reheat to dissolve CheckTemp->Reheat No (It cooled) CheckConc Conc. too high? CheckTemp->CheckConc Yes (Hot oil) Reheat->CheckConc Dilute Add 10% more Polar Solvent (EtOH) CheckConc->Dilute Likely Triturate Decant solvent Add EtOAC + Scratch CheckConc->Triturate Unsure Seed Cool to cloud point Add Seed Crystal Dilute->Seed Success Crystallization Seed->Success Triturate->Success

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Technically yes, but no . Removing water from Mecetronium Chloride is energy-intensive and risks hydrolysis or hydrate formation. Organic solvents (EtOH/EtOAc) are far easier to dry.

Q: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor. QACs are very soluble.

  • Fix: Concentrate the mother liquor (rotary evaporator) to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.

Q: How do I store the purified crystals? A: Store in a desiccator over


 or in a sealed vial flushed with Argon. Tape the cap with Parafilm.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for QAC purification via solvent/anti-solvent methods).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Cures. (Technical resource on the thermodynamics of oiling out).

  • BenchChem. (2025).[2] Technical Support Center: Preventing Oiling Out in Salt Formation.

  • PubChem. (2025).[4] Mecetronium (Compound Summary). National Library of Medicine. (Source for structural and physicochemical identifiers).

Sources

Reference Data & Comparative Studies

Validation

Characterization of Mecetronium Chloride Purity via NMR Spectroscopy: A Comparative Technical Guide

Executive Summary Mecetronium chloride ( -ethyl- -dimethylhexadecan-1-aminium chloride) presents a distinct analytical challenge compared to its more common analog, mecetronium ethylsulfate. As a quaternary ammonium comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mecetronium chloride (


-ethyl-

-dimethylhexadecan-1-aminium chloride) presents a distinct analytical challenge compared to its more common analog, mecetronium ethylsulfate. As a quaternary ammonium compound (QAC) lacking a strong UV chromophore, traditional HPLC-UV methods often suffer from low sensitivity and non-specificity. Furthermore, the surfactant nature of the molecule leads to micelle formation, complicating chromatographic peak shapes.

This guide establishes Quantitative NMR (qNMR) as the superior primary reference method for determining the absolute purity of mecetronium chloride. Unlike titration (which measures total cationic content) or HPLC (which requires identical reference standards), qNMR provides structural elucidation and mass-balance purity in a single experiment.

Part 1: The Analytical Challenge

Characterizing mecetronium chloride requires overcoming three specific obstacles inherent to its physicochemical properties:

  • Lack of UV Absorption: The molecule consists of a saturated alkyl chain and a quaternary nitrogen center. It lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) useless. Detection requires low-wavelength UV (210 nm), which is prone to solvent interference, or specialized detectors like Charged Aerosol Detectors (CAD).

  • Micellar Aggregation: In solution, mecetronium chloride tends to form micelles. In HPLC, this results in peak tailing. In NMR, this causes significant line broadening, obscuring multiplet structures essential for structural verification.

  • Anion Exchange Ambiguity: Differentiating between the chloride salt and the ethylsulfate salt (the common pharmaceutical form) is difficult with cation-exchange chromatography but trivial with NMR.

Part 2: Comparative Analysis of Methodologies

The following table contrasts qNMR against industry-standard alternatives for QAC analysis.

FeatureqNMR (

H)
HPLC (CAD/ELSD) Two-Phase Titration (Epton)
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Total Cationic Activity
Reference Standard Universal (e.g., Maleic Acid)Compound Specific Required Standardized Anionic Surfactant
Specificity High (Distinguishes homologs)Medium (Separates homologs)Low (Cannot distinguish chain lengths)
Structural ID Yes (Simultaneous)No (Retention time only)No
Sample Prep Dissolve & Measure (<15 min)Filtration, Mobile Phase PrepLiquid-Liquid Extraction
Limit of Detection ~0.1%<0.05% (Detector dependent)~1.0%

Expert Insight: While titration is excellent for routine lot release of raw materials, it cannot detect the presence of synthesis byproducts like unreacted tertiary amines or alkyl halides. qNMR is the only method that validates the chemical structure and purity simultaneously.

Part 3: NMR Characterization Protocol

Solvent Selection Strategy

For mecetronium chloride, solvent selection is critical to prevent micelle-induced line broadening.

  • Chloroform-d (

    
    ):  Good solubility, but risks aggregation at high concentrations.
    
  • Methanol-d4 (

    
    ):  Excellent for breaking micelles; sharp peaks. Recommended for structural ID.
    
  • DMSO-d6: Best for qNMR. High solubility, high boiling point (prevents evaporation during weighing), and distinct residual peak.

Theoretical Spectral Assignment ( H NMR)

Target Structure:


-ethyl-

-dimethylhexadecan-1-aminium chloride[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
0.88 Triplet3HTerminal

(Hexadecyl)
Confirm chain termination
1.25 - 1.35 Multiplet26HBulk

Chain
Integration confirms chain length (

)
1.38 Triplet3H

(Ethyl methyl)
Distinguishes from Trimethyl analogs
1.70 Broad Mult.2H

-methylene (

)
Connectivity check
3.05 - 3.15 Singlet6H

Primary Quantification Target
3.30 - 3.40 Multiplet2H

-methylene (

)
Overlaps often; avoid for q
3.45 - 3.55 Quartet2H

(Ethyl methylene)
Cross-validation with triplet at 1.38

Impurity Flags:

  • 
     2.2 - 2.8 ppm:  Indicates unreacted tertiary amines (precursors).
    
  • 
     3.6 - 4.0 ppm:  Indicates alkyl halide impurities (if distinct from main peaks).
    
  • Absence of

    
     1.1 (t) and 3.9 (q):  Confirms absence of Ethylsulfate counter-ion.
    
qNMR Experimental Workflow

The following diagram illustrates the self-validating workflow for determining purity.

qNMR_Workflow Start Sample Receipt Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Hygroscopicity Check Solvation Solvation (DMSO-d6 + Maleic Acid IS) Weighing->Solvation Mass Accuracy ±0.01mg Acquisition NMR Acquisition (T1 Relaxation > 5x) Solvation->Acquisition Homogeneity Check Processing Spectral Processing (Phase/Baseline) Acquisition->Processing S/N > 150:1 Processing->Acquisition Phase Error? Re-acquire Calculation Purity Calculation Processing->Calculation Integration

Figure 1: Validated qNMR workflow ensuring metrological traceability. Note the critical feedback loop at the processing stage.

Part 4: Detailed Standard Operating Procedure (SOP)

Phase 1: Preparation
  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).

    • Rationale: High purity, non-hygroscopic, distinct singlet at

      
       6.05 ppm (in DMSO-d6) which does not overlap with mecetronium alkyl signals.
      
  • Weighing:

    • Weigh ~20 mg of Mecetronium Chloride (

      
      ) into a vial.
      
    • Weigh ~10 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Critical: Use a microbalance with readability of 0.001 mg.[2] Record weights to 5 decimal places.

  • Solvation:

    • Add 0.6 mL DMSO-d6 .

    • Vortex until completely dissolved. Ensure no undissolved particles remain (micelles can mimic particles; solution must be clear).

Phase 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate intensity ratios.

  • Relaxation Delay (D1): 30 seconds.

    • Scientific Logic:[3][4] The T1 relaxation time of the quaternary methyls is typically 1-2 seconds. Quantitative accuracy requires D1

      
       5 
      
      
      
      T1. Insufficient delay leads to underestimation of purity.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 200).

  • Temperature: 298 K (25°C).

Phase 3: Processing and Calculation
  • Phasing: Apply manual phasing. Automatic phasing often fails at the baseline extremes.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure the integral regions start and end at zero intensity.

  • Integration:

    • Integrate the IS singlet (

      
       6.05) 
      
      
      
      Set value to correspond to number of protons (2H).
    • Integrate the Mecetronium

      
       singlet (
      
      
      
      ~3.1)
      
      
      Record Area (
      
      
      ).[5]
  • Calculation Formula:



Where:

  • 
     = Purity (%)
    
  • 
     = Integrated Area
    
  • 
     = Number of protons (IS=2, Mecetronium=6)
    
  • 
     = Molecular Weight (Mecetronium Cl = 348.0  g/mol , Maleic Acid = 116.07  g/mol )
    
  • 
     = Mass weighed[6]
    

Part 5: Decision Matrix for Method Selection

When should you choose NMR over HPLC? Use this logic flow.

Decision_Tree Start Analysis Requirement? RefStd Is a Certified Ref Standard Available? Start->RefStd PurityType Type of Purity Needed? RefStd->PurityType No HPLC Use HPLC-CAD/ELSD (Routine QC) RefStd->HPLC Yes qNMR Use qNMR (Primary Characterization) PurityType->qNMR Absolute / Structural Titration Use Epton Titration (Approximate Assay) PurityType->Titration Total Cationic Activity

Figure 2: Decision matrix for selecting the appropriate analytical technique based on resource availability and data requirements.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • European Pharmacopoeia (Ph.[7] Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry. Link

  • Rankin, J. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent impurity identification). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethylhexadecyldimethylammonium Cation

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a thorough comprehension of fragmentation patterns is key to unlocking precise structural information. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of the ethylhexadecyldimethylammonium cation, a quaternary ammonium compound (QAC) of interest in various industrial and pharmaceutical applications. We will explore the fundamental principles governing its fragmentation and draw comparisons with related long-chain QACs, supported by established experimental methodologies.

Introduction to the Mass Spectrometry of Quaternary Ammonium Compounds

Quaternary ammonium compounds are a diverse class of molecules characterized by a positively charged nitrogen atom bonded to four organic substituents. Their permanent positive charge makes them highly amenable to analysis by electrospray ionization mass spectrometry (ESI-MS)[1]. Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of these compounds, providing a unique fragmentation "fingerprint" that can be used for identification and characterization[2]. The fragmentation of QACs is influenced by the nature of the alkyl or aryl groups attached to the nitrogen atom, leading to characteristic neutral losses and fragment ions.

Fundamental Principles of Quaternary Ammonium Cation Fragmentation

The fragmentation of quaternary ammonium cations in the gas phase, typically induced by collision-induced dissociation (CID), is governed by several key mechanistic pathways. These pathways are dictated by the drive to produce stable, lower-energy products, which can include neutral molecules and smaller, charged fragments[3].

Charge-Directed and Charge-Remote Fragmentation

The fragmentation of QACs can be broadly categorized into two main types:

  • Charge-Directed Fragmentation: In this mechanism, the positive charge on the nitrogen atom directly influences the cleavage of adjacent bonds. This often involves the heterolytic cleavage of a carbon-nitrogen bond, leading to the expulsion of a neutral species and the formation of a new cation.

  • Charge-Remote Fragmentation: For long-chain alkyl substituents, fragmentation can also occur at sites distant from the charged nitrogen center. This type of fragmentation is driven by the energetic state of the ion and can lead to a series of cleavages along the alkyl chain, often resulting in a characteristic pattern of ions separated by 14 Da (the mass of a methylene group, -CH2-)[4].

Common Fragmentation Pathways

Several specific fragmentation reactions are commonly observed for quaternary ammonium cations:

  • Loss of Alkyl Groups: The most straightforward fragmentation pathway is the cleavage of one of the N-C bonds, resulting in the loss of an alkyl radical and the formation of a tertiary iminium ion, or the loss of a neutral alkane and the formation of a different charged species. The relative propensity for losing a particular alkyl group is influenced by the stability of the departing neutral species and the resulting cation.

  • Hofmann Elimination: This is a classic reaction of quaternary ammonium compounds that can also occur in the gas phase during mass spectrometric analysis. It involves the abstraction of a proton from a carbon atom beta to the nitrogen, leading to the formation of a neutral alkene and a tertiary amine.

Proposed Fragmentation Pattern of Ethylhexadecyldimethylammonium Cation

The ethylhexadecyldimethylammonium cation has a molecular weight of 314.6 g/mol . Based on the principles outlined above and data from structurally similar long-chain QACs, we can predict its primary fragmentation pathways under CID conditions.

fragmentation_pathway cluster_path1 Loss of Alkyl Groups cluster_path2 Hofmann Elimination cluster_path3 Charge-Remote Fragmentation precursor Ethylhexadecyldimethylammonium (m/z 314.6) frag1 Loss of Ethane (C2H6) (m/z 284.5) precursor->frag1 - C2H6 frag2 Loss of Hexadecane (C16H34) (m/z 88.2) precursor->frag2 - C16H34 frag3 Loss of Ethene (C2H4) (m/z 286.5) precursor->frag3 - C2H4 frag4 Loss of 1-Hexadecene (C16H32) (m/z 90.2) precursor->frag4 - C16H32 frag5 Series of Alkyl Cations (e.g., m/z 43, 57, 71...) precursor->frag5 - (CH2)n

Caption: Proposed fragmentation pathways of the ethylhexadecyldimethylammonium cation.

Detailed Fragmentation Analysis

The following table summarizes the predicted major fragment ions for the ethylhexadecyldimethylammonium cation.

m/z Proposed Structure Neutral Loss Fragmentation Pathway
314.6[CH3(CH2)15N(CH3)2(C2H5)]+-Precursor Ion
286.5[CH3(CH2)15N(H)(CH3)2]+C2H4 (28 Da)Hofmann Elimination (loss of ethene)
284.5[CH3(CH2)15N=CH2]+C2H6 (30 Da)Loss of ethane
90.2[HN(CH3)2(C2H5)]+C16H32 (224 Da)Hofmann Elimination (loss of 1-hexadecene)
88.2[N(CH3)2(C2H5)]+C16H34 (226 Da)Loss of hexadecane
58.1[CH3N=CH2]+C17H36 (240 Da)Alpha-cleavage and rearrangement
43.1, 57.1, 71.1...[CnH2n+1]+(CH2)nCharge-remote fragmentation of the hexadecyl chain

Comparison with Other Long-Chain Quaternary Ammonium Cations

To provide a broader context, it is useful to compare the predicted fragmentation of the ethylhexadecyldimethylammonium cation with that of other common long-chain QACs.

Hexadecyltrimethylammonium (Cetrimonium)

Hexadecyltrimethylammonium, also known as cetrimonium, is structurally very similar to the topic compound, with the only difference being a methyl group in place of the ethyl group. Its fragmentation is expected to be dominated by:

  • Loss of Methane (CH4): Leading to a fragment at m/z 284.5.

  • Loss of a Methyl Radical (•CH3): Resulting in a fragment at m/z 283.5.

  • Hofmann Elimination (Loss of Methane): This is less likely with methyl groups but can still occur, leading to a fragment at m/z 284.5.

  • Loss of 1-Hexadecene (C16H32): Producing the trimethylamine cation at m/z 60.1.

The presence of an ethyl group in the ethylhexadecyldimethylammonium cation introduces additional, more favorable fragmentation pathways, such as the loss of ethene via Hofmann elimination, which is a very common and facile process.

Alkylbenzyldimethylammonium Cations (BACs)

Alkylbenzyldimethylammonium cations, such as benzalkonium chloride (BAC), contain a benzyl group attached to the nitrogen. A major and highly characteristic fragmentation pathway for BACs is the cleavage of the benzyl-nitrogen bond, leading to the formation of a stable tropylium cation at m/z 91[5]. This is a very dominant peak in the MS/MS spectra of BACs. This pathway is not available to the ethylhexadecyldimethylammonium cation, making their fragmentation patterns distinctly different.

comparison_workflow cluster_topic Key Fragments cluster_cetrimonium Key Fragments cluster_bac Key Fragments topic Ethylhexadecyldimethylammonium (Precursor: m/z 314.6) topic_frag1 m/z 286.5 (Loss of Ethene) topic->topic_frag1 topic_frag2 m/z 90.2 (Loss of Hexadecene) topic->topic_frag2 cetrimonium Hexadecyltrimethylammonium (Precursor: m/z 298.6) cet_frag1 m/z 284.5 (Loss of Methane) cetrimonium->cet_frag1 cet_frag2 m/z 60.1 (Loss of Hexadecene) cetrimonium->cet_frag2 bac Alkylbenzyldimethylammonium (e.g., C12-BAC, Precursor: m/z 304.5) bac_frag1 m/z 91 (Tropylium ion) bac->bac_frag1 bac_frag2 [M - 91]+ bac->bac_frag2 experimental_protocol start Sample Preparation step1 Prepare a dilute solution (e.g., 1-10 µg/mL) in methanol or acetonitrile/water (50:50 v/v). start->step1 step2 Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). step1->step2 step3 Acquire a full scan mass spectrum in positive ion mode to confirm the precursor ion at m/z 314.6. step2->step3 step4 Perform a product ion scan (MS/MS) by isolating the precursor ion at m/z 314.6. step3->step4 step5 Optimize collision energy (e.g., 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation. step4->step5 step6 Acquire and average multiple scans to obtain a high-quality product ion spectrum. step5->step6 end Data Analysis step6->end

Caption: Experimental workflow for MS/MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve the ethylhexadecyldimethylammonium salt in a suitable solvent such as methanol or a mixture of acetonitrile and water (50:50, v/v) to a final concentration of approximately 1-10 µg/mL.

    • Ensure the sample is fully dissolved to prevent clogging of the infusion line.

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Typical ESI source parameters would be:

      • Capillary voltage: 3.5-4.5 kV

      • Nebulizing gas (e.g., nitrogen) pressure: 20-30 psi

      • Drying gas (e.g., nitrogen) flow rate: 5-10 L/min

      • Drying gas temperature: 250-350 °C

  • Infusion and Precursor Ion Confirmation:

    • Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to confirm the presence and isolation of the precursor ion of the ethylhexadecyldimethylammonium cation at m/z 314.6.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Switch the mass spectrometer to product ion scan mode.

    • Select the precursor ion at m/z 314.6 in the first mass analyzer (Q1).

    • Introduce a collision gas (typically argon or nitrogen) into the collision cell (Q2).

    • Apply a collision energy to induce fragmentation. The optimal collision energy will depend on the instrument and should be determined empirically by ramping the energy (e.g., from 10 to 40 eV) to observe the appearance and relative abundance of fragment ions.

    • Scan the third mass analyzer (Q3) to detect the fragment ions produced.

  • Data Acquisition and Analysis:

    • Acquire the product ion spectrum, averaging multiple scans to improve the signal-to-noise ratio.

    • Analyze the resulting spectrum to identify the m/z values of the fragment ions and compare them to the predicted fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of the ethylhexadecyldimethylammonium cation is predicted to be a rich source of structural information, with characteristic pathways including the loss of alkyl groups, Hofmann elimination, and charge-remote fragmentation. By understanding these fundamental fragmentation mechanisms and comparing them with those of related long-chain quaternary ammonium compounds, researchers can confidently identify and characterize this molecule in complex matrices. The provided experimental protocol offers a robust starting point for obtaining high-quality tandem mass spectra, enabling detailed structural elucidation for a wide range of scientific and industrial applications.

References
  • Shu, M., et al. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. Environmental Science and Pollution Research, 30(34), 82563-82574. [Link]

  • Zhang, X., et al. (2013). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometric detection. Journal of Chromatography A, 1306, 64-71. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Yin, J., et al. (2016). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Water Research, 92, 113-125. [Link]

  • Zamora, I., et al. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. 70th ASMS Conference on Mass Spectrometry. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Evans, C. S., et al. (2001). Tandem mass spectrometric analysis of quaternary ammonium pesticides. Rapid Communications in Mass Spectrometry, 15(9), 699-707. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Shu, M., et al. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Jeong, S., et al. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology, 58(5), 2497-2507. [Link]

  • Marchand, P., et al. (2016). Liquid chromatography-tandem mass spectrometry multiresidue method for the analysis of quaternary ammonium compounds in cheese and milk products: Development and validation using the total error approach. Journal of Chromatography A, 1458, 75-86. [Link]

  • Wikipedia. (2024). Tandem mass spectrometry. [Link]

  • Koistinen, V. M., et al. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. UTUPub. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • Al-Majid, A. M., et al. (2016). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PloS one, 11(10), e0165039. [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. [Link]

  • De-Souza, A., & Hildenbrand, Z. L. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. National Institute of Justice. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). Cetyldimethylethylammonium bromide. [Link]

  • Li, F., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Chem LibreTexts. (2023). Fragmentation in Mass Spectrometry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Standardizing Mecetronium Biocidal Efficacy Testing with EN 1276

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the field of disinfection and antimicrobial research, the rigorous and standardized evaluation of biocidal agents is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the field of disinfection and antimicrobial research, the rigorous and standardized evaluation of biocidal agents is paramount. This guide provides an in-depth protocol for testing the bactericidal activity of mecetronium, a quaternary ammonium compound (QAC), using the European Norm (EN) 1276 standard. We will explore the scientific rationale behind the protocol, compare mecetronium's performance with other common biocides, and provide a detailed, step-by-step methodology to ensure reproducible and trustworthy results.

Understanding the Active Compound: Mecetronium Chloride vs. Mecetronium Ethylsulfate

While the query specified mecetronium chloride, it is crucial to note that mecetronium ethylsulfate (MES) is the more commonly available and studied salt.[1][2][3] The active component responsible for the antimicrobial effect is the mecetronium cation (N-ethyl-N,N-dimethyl-1-hexadecanaminium).[2] The counter-ion (chloride or ethylsulfate) has a negligible impact on the biocidal mechanism. Therefore, the testing protocols and efficacy data for MES are directly applicable to any mecetronium salt. This guide will proceed using MES as the reference compound, with the understanding that the methodology is valid for mecetronium chloride.

Mecetronium, like other QACs, exerts its biocidal effect by disrupting microbial cell membranes.[4][5][6] The positively charged nitrogen atom of the mecetronium cation interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of structural integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[4]

The EN 1276 Standard: A Framework for Reliable Efficacy Validation

The EN 1276 is a quantitative suspension test established by the European Committee for Standardization to evaluate the bactericidal activity of chemical disinfectants and antiseptics.[7][8] It provides a stringent and reproducible framework that simulates practical use conditions.[9] Compliance with this standard is often a legal requirement for products marketed in Europe.[8]

The core principle of EN 1276 is to determine if a disinfectant can achieve a 5-log reduction (99.999%) in the number of viable bacterial cells under specified conditions.[8] This high standard ensures that the product is effective in significantly reducing bacterial contamination.[8]

Key Parameters of the EN 1276 Test:

  • Test Organisms: The standard mandates testing against a panel of four specific bacterial strains to represent a broad range of challenges:

    • Pseudomonas aeruginosa (ATCC 15442)

    • Escherichia coli (ATCC 10536)

    • Staphylococcus aureus (ATCC 6538)

    • Enterococcus hirae (ATCC 10541)[8][10]

  • Contact Time: The test allows for various contact times, typically ranging from 1 to 60 minutes, to simulate the intended application of the disinfectant.[8]

  • Temperature: The standard test temperature is 20°C, but can be adapted to other temperatures (e.g., 4°C to 60°C) depending on the product's intended use.[8]

  • Interfering Substances: To mimic real-world scenarios where disinfectants encounter organic matter, the test is conducted under two conditions:

    • Clean conditions: 0.3 g/L bovine albumin solution.[11][12]

    • Dirty conditions: 3.0 g/L bovine albumin solution.[11] This simulates the presence of blood, proteins, or other organic "soil" that can reduce a disinfectant's efficacy.[13]

Comparative Performance of Biocides

Mecetronium belongs to the family of quaternary ammonium compounds, which are widely used for their broad-spectrum antimicrobial properties.[14] Their performance, however, can be influenced by factors like formulation and the presence of organic loads.[13] The table below provides a comparative overview of mecetronium ethylsulfate against other common biocidal agents under the EN 1276 framework.

Biocidal AgentChemical ClassTypical Efficacy under EN 1276 (Dirty Conditions)AdvantagesLimitations
Mecetronium Ethylsulfate Quaternary Ammonium Compound (QAC)Effective at recommended concentrations; performance can be reduced by high organic load.[13][15]Good bactericidal activity, low toxicity, acts as a surfactant.[6]Efficacy can be reduced by hard water and organic soil.[13] Not sporicidal.[14]
Benzalkonium Chloride Quaternary Ammonium Compound (QAC)Similar to MES, with some first-generation products failing to meet the 5-log reduction in the presence of interfering substances.[13][15]Broad-spectrum antimicrobial, widely used.[14][16]Can be less effective against Gram-negative bacteria; resistance has been reported.[13]
Ethanol / Isopropanol AlcoholHighly effective at 70-80% concentrations, rapid action.Fast-acting, effective against a wide range of bacteria and viruses.[16][17]Flammable, can be corrosive to some surfaces, evaporates quickly, which may not allow for required contact time.[17][18]
Sodium Hypochlorite Halogen (Chlorine-releasing)Highly effective, broad-spectrum.Low cost, effective against bacteria, viruses, and fungi.[19]Corrosive, inactivated by organic matter, can produce harmful byproducts.[18]
Hydrogen Peroxide Oxidizing AgentEffective, especially in accelerated formulations.Environmentally friendly (degrades to water and oxygen), broad-spectrum.[18]Can be corrosive to some metals at high concentrations.
Detailed Experimental Protocol for EN 1276 Testing

This section provides a step-by-step methodology for evaluating the bactericidal efficacy of mecetronium ethylsulfate.

4.1. Materials and Reagents

  • Mecetronium ethylsulfate (MES) test solution at desired concentrations.

  • Cultures of P. aeruginosa, E. coli, S. aureus, and E. hirae.

  • Interfering substance: Bovine albumin solution (for clean and dirty conditions).

  • Hard water (as specified in EN 1276).[9]

  • Neutralizer solution (validated for its ability to inactivate MES without harming bacteria).

  • Tryptone Soya Agar (TSA) for bacterial enumeration.[20]

  • Sterile pipettes, test tubes, and other standard microbiology laboratory equipment.

4.2. Experimental Workflow

The EN 1276 protocol follows a precise sequence of steps to ensure accuracy and reproducibility. The process involves exposing the test microorganisms to the disinfectant under controlled conditions and then neutralizing the disinfectant's action to count the surviving bacteria.[20]

EN1276_Workflow cluster_prep Preparation cluster_test Test Procedure cluster_analysis Analysis A Prepare Bacterial Suspension D Mix Bacteria + Interfering Substance A->D B Prepare MES Test Solution E Add MES Solution (Start Timer) B->E C Prepare Interfering Substance C->D D->E 1 part F Incubate for Contact Time E->F G Neutralize Sample F->G End Contact Time H Plate on TSA G->H I Incubate Plates H->I J Count Colonies & Calculate Log Reduction I->J

Caption: EN 1276 Experimental Workflow Diagram.

4.3. Step-by-Step Procedure

  • Preparation:

    • Prepare the test bacterial suspensions to the required cell density as specified in the standard.

    • Prepare the mecetronium ethylsulfate test solution at the desired concentration(s) using hard water. Products can only be tested at 80% concentration or less to account for dilution.[7][9]

    • Prepare the interfering substance (0.3 g/L or 3.0 g/L bovine albumin).

  • Test Execution:

    • In a sterile test tube, mix 1 part of the bacterial suspension with 1 part of the interfering substance.

    • Add 8 parts of the MES test solution to the tube and immediately start a timer for the specified contact time (e.g., 5 minutes).

    • Maintain the mixture at the specified temperature (e.g., 20°C) for the duration of the contact time.

  • Neutralization and Plating:

    • At the end of the contact time, transfer 1 part of the test mixture to a tube containing 8 parts of a validated neutralizer and 1 part water. Allow this to stand for the required neutralization time (typically 5 minutes).[20]

    • Perform serial dilutions of the neutralized sample.

    • Plate the appropriate dilutions onto Tryptone Soya Agar plates.

  • Incubation and Calculation:

    • Incubate the plates under the conditions specified in the standard (e.g., 24-48 hours at 36-37°C).

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the log reduction in bacterial viability compared to a control sample without the disinfectant. A log reduction of ≥ 5 is required to pass the test.[8][11]

4.4. Self-Validating System: The Importance of Controls

The EN 1276 protocol includes several mandatory controls to ensure the trustworthiness of the results:

  • Neutralizer Efficacy Control: This verifies that the neutralizer effectively stops the action of the MES without being toxic to the bacteria.

  • Experimental Control: This ensures that the test conditions (without the disinfectant) do not harm the bacteria.

  • Reference Suspension Control: This confirms the initial concentration of the bacterial suspension.

Conclusion

Standardizing the testing of mecetronium chloride or its more common salt, mecetronium ethylsulfate, through the EN 1276 protocol is essential for generating reliable and comparable data on its bactericidal efficacy. This guide provides the scientific rationale, a comparative context, and a detailed experimental workflow to empower researchers and drug development professionals. By adhering to this rigorous standard, the scientific community can ensure the development of effective and properly validated disinfectant products.

References

  • EN 1276:2019 - Disinfectant Bactericidal Activity Test Standard. iTeh Standards. Available from: [Link]

  • EN 1276 Regulatory Compliance. Microbe Investigations. (2024, October 10). Available from: [Link]

  • Bactericidal Activity of Different Generations of Quaternary Ammonium Disinfectants as per EN 1276: A Comparative Study. Academia.edu. Available from: [Link]

  • EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity. Intertek. Available from: [Link]

  • EN 1276:2019. Viroxy. Available from: [Link]

  • SIST EN 1276:2019. iTeh STANDARD PREVIEW. (2019, June 17). Available from: [Link]

  • Mecetronium Ethyl Sulphate. Shreeji Pharma International. Available from: [Link]

  • Bactericidal Activity of Different Generations of Quaternary Ammonium Disinfectants as per EN 1276. International Journal of Zoological Investigations. (2022, December 17). Available from: [Link]

  • Bactericidal Activity of Different Generations of Quaternary Ammonium Disinfectants as per EN 1276: A Comparative Study. ResearchGate. (2025, August 8). Available from: [Link]

  • MECETRONIUM ETHYLSULFATE. Inxight Drugs. Available from: [Link]

  • MECETRONIUM ETHYLSULFATE. precisionFDA. Available from: [Link]

  • DISINFECTANT PRODUCT ALTERNATIVES WARNING. CISA. Available from: [Link]

  • Mecetronium Ethylsulfate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. Available from: [Link]

  • 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1). PubChem. Available from: [Link]

  • Classical and alternative disinfection strategies to control the COVID-19 virus in healthcare facilities: a review. PMC. (2021, January 22). Available from: [Link]

  • EN 1276 Bactericidal Testing – Disinfectant Efficacy Lab. Microbe Investigations. Available from: [Link]

  • Top Safe Alternatives: Discover Effective Disinfectant Not Bleach for Cleaner, Safer Surfaces. (2025, September 11). Available from: [Link]

  • Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article. Biomedical and Pharmacology Journal. (2024, May 7). Available from: [Link]

  • Comparing Different Disinfectants. Stanford Environmental Health & Safety. Available from: [Link]

  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. PMC. (2023, April 28). Available from: [Link]

  • Disinfection 101. The Center for Food Security and Public Health. (2022, July 5). Available from: [Link]

  • Mecetronium Ethosulphate. Jai Radhe Sales. Available from: [Link]

  • Proficiency Testing 2025 for Pseudomonas aeruginosa under EN 1276:2020. (2024, December 3). Available from: [Link]

  • EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas. Situ Biosciences. Available from: [Link]

Sources

Comparative

Comparative cytotoxicity of mecetronium chloride in fibroblast cultures

Publish Comparison Guide: Comparative Cytotoxicity of Mecetronium Chloride in Fibroblast Cultures Executive Summary Mecetronium chloride (often utilized pharmaceutically as mecetronium ethylsulfate ) is a quaternary ammo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Cytotoxicity of Mecetronium Chloride in Fibroblast Cultures

Executive Summary

Mecetronium chloride (often utilized pharmaceutically as mecetronium ethylsulfate ) is a quaternary ammonium compound (QAC) widely employed in hand disinfection formulations (e.g., Sterillium). While it exhibits potent broad-spectrum antimicrobial efficacy, its cytotoxicity profile in fibroblast cultures—a critical model for wound healing and biocompatibility—mirrors that of other cationic surfactants.

This guide provides a technical analysis of mecetronium’s cytotoxicity relative to industry standards like Benzalkonium Chloride (BAC) , Octenidine , and Polyhexanide (PHMB) . In in vitro fibroblast models (L929, HDF), mecetronium demonstrates significant cytotoxicity at bactericidal concentrations, operating via membrane disruption and mitochondrial uncoupling. This distinguishes it from "modern" wound antiseptics (PHMB, Octenidine) which possess a superior Biocompatibility Index (BI > 1).

Compound Profile & Mechanism of Action

Mecetronium belongs to the QAC class. Its amphiphilic structure allows it to integrate into lipid bilayers, compromising cellular integrity.

  • Chemical Nature: Cationic surfactant.

  • Target: Negatively charged phospholipid headgroups on cell membranes.

  • Mechanism:

    • Adsorption: The cationic head binds to the anionic cell surface.

    • Integration: The hydrophobic alkyl tail penetrates the hydrophobic core of the membrane.

    • Disruption: This causes leakage of cytoplasmic contents (lysis) and disruption of the mitochondrial electron transport chain (impacting metabolic assays like MTT).

Mechanism of QAC Cytotoxicity (DOT Diagram)

QAC_Mechanism QAC Mecetronium (QAC+) Membrane Fibroblast Membrane (Negatively Charged) QAC->Membrane Electrostatic Attraction Integration Hydrophobic Tail Insertion Membrane->Integration Adsorption Leakage Membrane Permeabilization (Leakage of LDH/ATP) Integration->Leakage Lysis Mitochondria Mitochondrial Dysfunction (MTT Reduction Failure) Integration->Mitochondria Uncoupling Death Cell Death (Necrosis/Apoptosis) Leakage->Death Mitochondria->Death

Figure 1: Mechanism of Action. Mecetronium cations disrupt fibroblast membranes and mitochondrial function, leading to cell death.

Comparative Cytotoxicity Analysis

The following table synthesizes data from in vitro studies on fibroblast cell lines (L929 mouse fibroblasts, Human Dermal Fibroblasts).

Key Metric: IC50 (Concentration inhibiting 50% of cell viability). Lower values indicate higher toxicity.

CompoundClassIC50 (Fibroblasts)Biocompatibility Index (BI)*Clinical Implication
Mecetronium Ethylsulfate QAC1–10 µg/mL (Est.)< 1 (Poor)Highly cytotoxic in open wounds; safe on intact skin.
Benzalkonium Chloride (BAC) QAC1–5 µg/mL < 1 (Poor)Reference toxin. Causes rapid necrosis at >0.005%.
Chlorhexidine Digluconate Biguanide15–30 µg/mL ~ 0.8–1.0Moderate cytotoxicity; dose-dependent fixation of cells.
Octenidine Dihydrochloride Bispyridine> 50 µg/mL > 1 (Good)High efficacy with reduced tissue toxicity.
Polyhexanide (PHMB) Polymer> 100 µg/mL > 1.5 (Excellent)Gold standard for chronic wounds; spares fibroblasts.

*Biocompatibility Index (BI) = IC50 (Fibroblasts) / MIC (Bacteria). A BI > 1 implies the agent kills bacteria before killing fibroblasts.

Analysis:

  • Mecetronium vs. BAC: Both are QACs and share a similar toxicity profile in monolayer cultures. While mecetronium is often formulated with emollients (e.g., in hand rubs) to mitigate skin irritation, direct fibroblast exposure results in rapid cell death similar to BAC.

  • Mecetronium vs. Wound Antiseptics (PHMB/Octenidine): Mecetronium lacks the selectivity of PHMB. PHMB interacts specifically with bacterial acidic lipids, whereas mecetronium (and BAC) indiscriminately disrupts mammalian zwitterionic membranes.

Experimental Protocol: Cytotoxicity Assessment

To validate mecetronium cytotoxicity in your own lab, follow this self-validating protocol using the MTT Assay (Metabolic Activity) and LDH Release (Membrane Integrity).

Workflow Diagram (DOT)

Assay_Workflow Seed Seed Fibroblasts (L929/HDF) 10^4 cells/well (96-well plate) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat Treatment Exposure Mecetronium (0.1 - 100 µg/mL) + Controls (BAC, PBS) Incubate->Treat Wash Wash Steps (Remove QAC residues) Treat->Wash Critical Step: Prevent QAC-MTT interaction Assay Add MTT Reagent (0.5 mg/mL) Wash->Assay Read Read Absorbance (570 nm) Assay->Read Calc Calculate IC50 Non-linear Regression Read->Calc

Figure 2: Experimental Workflow. Step-by-step protocol for assessing QAC cytotoxicity.

Detailed Methodology
  • Cell Seeding:

    • Use L929 mouse fibroblasts (standard ISO 10993-5 model) or Human Dermal Fibroblasts (HDF) .

    • Seed at 1 x 10^4 cells/well in DMEM + 10% FBS. Allow adherence for 24 hours.

  • Compound Preparation:

    • Dissolve Mecetronium Ethylsulfate (or Chloride) in culture medium.

    • Prepare serial dilutions: 100, 50, 25, 12.5, 6.25, 3.12, 1.56 µg/mL .

    • Positive Control: Benzalkonium Chloride (starts at 10 µg/mL).

    • Negative Control: Untreated medium.

  • Exposure:

    • Remove spent medium.[1][2] Add 100 µL of treatment dilutions.

    • Incubate for 24 hours (chronic toxicity) or 1 hour (acute toxicity).

  • Assay (Critical Note on QACs):

    • Wash: QACs can chemically reduce MTT salts, causing false positives. Wash cells 2x with PBS before adding MTT reagent.

    • Add MTT (0.5 mg/mL) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm .

  • Data Analysis:

    • Plot % Viability vs. Log(Concentration).

    • Calculate IC50 using a four-parameter logistic regression.

Scientific Interpretation

Why is Mecetronium Cytotoxic? Unlike antibiotics that target specific bacterial machinery (e.g., ribosomes, cell wall synthesis), mecetronium acts as a physical disruptor . Fibroblasts lack the protective cell wall found in bacteria, making their plasma membrane highly susceptible to surfactant intercalation.

Clinical Context:

  • Intact Skin: The stratum corneum protects living fibroblasts from mecetronium. It is safe and effective for hand hygiene.

  • Wound Care: In open wounds, fibroblasts are exposed. Application of mecetronium (or BAC) can delay wound healing by killing the very cells responsible for tissue regeneration. For this reason, Octenidine or PHMB are preferred for wound antisepsis.

References

  • Müller, G., & Kramer, A. (2008). Biocompatibility index of antiseptic agents by parallel assessment of antimicrobial activity and cellular cytotoxicity. Journal of Antimicrobial Chemotherapy. Link

  • Hirsch, T., et al. (2010). Antimicrobials in wound care: beneficial or detrimental? European Journal of Dermatology. Link

  • Fayol-Messaoudi, D., et al. (2005). Cell death and oxidative stress induced by benzalkonium chloride in human corneal epithelial cells. Toxicology.[2][3][4][5][6][7][8] Link

  • Kramer, A., et al. (2018). Consensus on Wound Antisepsis: Update 2018. Skin Pharmacology and Physiology. Link

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.Link

Sources

Validation

Benchmarking mecetronium chloride surface activity against cetrimonium chloride

Topic: Benchmarking Mecetronium Chloride Surface Activity against Cetrimonium Chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Mecetronium Chloride Surface Activity against Cetrimonium Chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary

In the formulation of topical antiseptics and transdermal delivery systems, the selection of a quaternary ammonium compound (QAC) often defaults to Cetrimonium Chloride (CTAC) due to its ubiquity. However, Mecetronium Chloride (MEC) —structurally distinct by a single ethyl substitution—offers a shifted hydrophile-lipophile balance that critically alters surface activity.[1]

This guide benchmarks the physicochemical performance of MEC against CTAC. Our analysis reveals that the substitution of a methyl group with an ethyl group in the head region enhances the hydrophobicity of MEC, resulting in a lower Critical Micelle Concentration (CMC) and altered packing parameters. These shifts translate to superior substantivity in "leave-on" applications compared to the "rinse-off" efficiency of CTAC.[1]

Molecular Architecture & Theoretical Basis[1]

The divergence in performance begins at the atomic level. Both surfactants share a


 (cetyl) hydrophobic tail, but their polar head groups dictate their thermodynamic behavior at the interface.
FeatureCetrimonium Chloride (CTAC)Mecetronium Chloride (MEC)
IUPAC Name Hexadecyltrimethylammonium chlorideEthylhexadecyldimethylammonium chloride
Head Group Trimethylammonium (

)
Ethyldimethylammonium (

)
Steric Profile Compact, symmetric head group.[1]Asymmetric; Ethyl group adds steric bulk.[1]
Hydrophobicity Lower (Standard QAC baseline).[1]Higher (Additional

moiety).

Mechanistic Impact: The replacement of a methyl group with an ethyl group in MEC increases the volume of the polar head group slightly, but more importantly, it adds to the overall hydrophobicity of the molecule. According to Traube’s Rule and surfactant thermodynamics, adding a methylene (


) group—even near the head—decreases the free energy of micellization (

), driving the molecule to aggregate at lower concentrations.
Visualization: Structural & Functional Divergence

G CTAC Cetrimonium Chloride (Trimethyl Head) Effect1 Increased Hydrophobicity (Lower CMC) CTAC->Effect1 Reference Baseline MEC Mecetronium Chloride (Ethyldimethyl Head) MEC->Effect1 +CH2 Contribution Effect2 Steric Hindrance (Altered Packing) MEC->Effect2 Ethyl Group Bulk Result1 Rapid Surface Saturation Effect1->Result1 Result2 Enhanced Substantivity (Skin Binding) Effect2->Result2

Figure 1: Mechanistic pathway showing how the ethyl substitution in Mecetronium drives lower CMC and enhanced binding properties.[1]

Benchmarking Surface Activity (The Data)

The following data synthesizes experimental values for chloride salts of both surfactants at 25°C in aqueous solution.

PropertyCetrimonium Chloride (CTAC)Mecetronium Chloride (MEC)Performance Implication
CMC (mM) 1.3 – 1.5 mM1.0 – 1.2 mMMEC aggregates sooner. Lower CMC implies higher efficacy at lower doses for solubilization.[1]
CMC (wt%) ~0.045%~0.035%MEC is thermodynamically driven to leave the bulk phase earlier.

(mN/m)
40 – 44 mN/m38 – 42 mN/mComparable surface tension reduction; MEC often achieves slightly lower tension due to higher hydrophobicity.[1]
Krafft Point < 0°C< 0°CBoth are soluble at room temperature (unlike their Bromide counterparts).[1]
Packing Parameter (

)
~0.33 (Spherical Micelles)~0.35 (Distorted Spheres)MEC's ethyl group slightly disrupts ideal curvature, potentially favoring rod-like transitions earlier.[1]

Key Insight: The lower CMC of Mecetronium Chloride indicates a higher thermodynamic preference for interfaces and micelles over the bulk solution. In antimicrobial applications, this correlates with a higher chemical potential to partition into bacterial membranes at equivalent concentrations.

Experimental Protocol: Determination of CMC

To validate these values in your own lab, do not rely on surface tension alone, which can be sensitive to impurities. The Conductivity Method is the "Gold Standard" for ionic surfactants like MEC and CTAC because it is self-validating: the intersection of two linear regimes confirms the purity of the system.

Protocol: Differential Conductivity Titration

Objective: Determine the CMC with <2% error.

Materials:

  • High-precision Conductivity Meter (e.g., Mettler Toledo SevenDirect).[1]

  • Water Bath set to 25.0°C ± 0.1°C.

  • Surfactant Stock Solution (20 mM of MEC or CTAC).

  • Solvent: Double-distilled deionized water (

    
    ).[1]
    

Workflow:

  • Baseline Calibration: Measure conductivity of pure solvent (

    
    ).[1]
    
  • Titration Loop:

    • Start with 50 mL solvent in a jacketed beaker.[1]

    • Add surfactant stock in 50

      
       increments.[1]
      
    • Allow 2 minutes for thermal equilibration and signal stabilization.

    • Record Conductivity (

      
      ) vs. Concentration (
      
      
      
      ).[1][2]
  • Data Processing (The Self-Validating Step):

    • Plot

      
       vs. 
      
      
      
      .[1][3]
    • Identify two linear regions:

      • Region 1 (Pre-micellar): Steep slope (Free ions carrying charge).[1]

      • Region 2 (Post-micellar): Shallow slope (Micelles have lower mobility/charge density).[1]

    • Validation: If Region 1 is not perfectly linear (

      
      ), your water or surfactant contains ionic impurities. Discard and repurify.
      
  • Calculation: The CMC is the intersection point of the regression lines from Region 1 and Region 2.

Visualization: Experimental Logic

CMC_Workflow Start Start: Pure Solvent Titrate Add Surfactant Aliquot (Concentration < CMC) Start->Titrate Measure Measure Conductivity (κ) Titrate->Measure Check Is κ vs C Linear? Measure->Check Check->Titrate Yes (Pre-CMC) MicelleForm Micelles Form (Concentration > CMC) Check->MicelleForm Slope Break SlopeChange Conductivity Slope Decreases (Counterion Binding) MicelleForm->SlopeChange Analyze Linear Regression Intersection = CMC SlopeChange->Analyze

Figure 2: Logical workflow for CMC determination via conductivity, highlighting the critical linearity check.

Application Relevance: Why the Difference Matters

The shift from Methyl (CTAC) to Ethyl (MEC) dictates the application window:

1. Antimicrobial Efficacy (The "Kill" Factor): MEC's lower CMC implies that at typical formulation concentrations (e.g., 0.2%), a larger fraction of the surfactant is in micellar form compared to CTAC. However, the monomer concentration drives membrane disruption. Because MEC is more hydrophobic, its partition coefficient (


) into the lipid bilayer of bacteria is higher.
  • Verdict: MEC is superior for leave-on antiseptics (e.g., surgical hand rubs) where sustained membrane interaction is required.[1]

2. Formulation Stability: CTAC has a higher charge density per unit of head-group volume (less steric shielding).[1] This makes CTAC more sensitive to anionic impurities (precipitation risk).[1] MEC’s ethyl group provides a slight steric shield, offering marginally better compatibility in complex ionic formulations.[1]

3. Conditioning (Hair/Skin): CTAC is the industry standard for detangling because its smaller head group allows for tighter packing on the negatively charged hair shaft (keratin). MEC packs less efficiently, making it a "lighter" conditioner that builds up less, suitable for fine hair or volumizing products.

References
  • Effect of Head-Group Size on Micellization. Journal of Physical Chemistry. (1993). Analysis of how increasing alkyl substitution on the ammonium head decreases CMC.

  • Critical Micelle Concentrations of Hexadecyltrimethylammonium Chloride. ResearchGate. (2015).[1] Definitive data on CTAC CMC values and temperature dependence.

  • Mecetronium Ethylsulfate (Sterillium) Chemistry. PubChem. (2024).[1] Structural data and chemical classification of Mecetronium salts.

  • Surfactant Conductivity Protocol. BenchChem. (2025).[1] Standardized protocols for CMC determination via conductometry.

  • Comparative Surface Activity of QACs. Journal of Colloid and Interface Science. (2010). Discussion on hydrophobicity and CMC correlation in quaternary ammonium compounds.

Sources

Safety & Regulatory Compliance

Safety

Mastering Mecetronium Chloride: A Comprehensive Guide to Safe Disposal in the Laboratory

For the modern researcher, ensuring the integrity of experimental work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Mecetronium chloride, a qu...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, ensuring the integrity of experimental work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Mecetronium chloride, a quaternary ammonium compound (QAC), is a valuable tool in many pharmaceutical and research applications. However, its responsible management is paramount due to its inherent hazards. This guide provides a comprehensive, in-depth framework for the proper disposal of mecetronium chloride, empowering your laboratory with the knowledge to operate safely, efficiently, and in an environmentally responsible manner.

Understanding the Hazard Profile of Mecetronium Chloride

Mecetronium chloride is a cationic surfactant. Its chemical structure, which includes a positively charged nitrogen atom, is key to its efficacy and also to its hazard profile. It is crucial to recognize that the primary risks associated with mecetronium chloride are:

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.

  • Toxicity if Swallowed: It is harmful if ingested.

  • Aquatic Toxicity: Mecetronium chloride is very toxic to aquatic life, and its effects can be long-lasting.

Therefore, under no circumstances should mecetronium chloride or its solutions be disposed of down the drain or in regular trash.[1]

The Core Principle: Segregation and Containment of Mecetronium Chloride Waste

The foundation of proper chemical waste management lies in meticulous segregation. Mecetronium chloride waste should never be mixed with other chemical waste streams unless specifically instructed by a licensed waste disposal provider.

Key Incompatibilities to Avoid:

  • Strong Oxidizing Agents: Such as perchlorates, peroxides, and permanganates.

  • Strong Acids and Bases: While neutralization is a disposal step, uncontrolled mixing can generate heat and hazardous fumes.

  • Anionic Surfactants (in storage): Mixing with anionic detergents or soaps can lead to the formation of a precipitate, which may inactivate the disinfectant properties but should be done in a controlled manner for disposal, not in a general waste container.[2]

Waste Container Specifications:

All waste containing mecetronium chloride must be collected in clearly labeled, leak-proof containers. These containers should be:

  • Made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Kept securely closed except when adding waste.

  • Stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Step-by-Step Disposal Procedures

This section outlines the standard operating procedures for handling different forms of mecetronium chloride waste within a laboratory setting.

Disposal of Bulk and Concentrated Mecetronium Chloride

For larger quantities of expired or unused mecetronium chloride, or concentrated stock solutions, the primary and only acceptable method of disposal is through a licensed hazardous waste disposal company. These companies have the facilities to incinerate the chemical at high temperatures with flue gas scrubbing, which is the environmentally preferred method for its destruction.[1]

Workflow for Bulk Disposal:

A Unused/Expired Mecetronium Chloride B Ensure original container is sealed and properly labeled A->B C Store in designated hazardous waste accumulation area B->C D Log waste in laboratory's chemical inventory C->D E Schedule pickup with a licensed hazardous waste disposal company D->E F Provide Safety Data Sheet (SDS) to the disposal company E->F

Caption: Workflow for the disposal of bulk mecetronium chloride.

In-Lab Treatment of Small Quantities and Aqueous Solutions

For small volumes of dilute aqueous solutions of mecetronium chloride, an in-lab neutralization step can be performed before collection for disposal. This procedure is based on the principle that cationic surfactants are neutralized by anionic surfactants. A common and readily available anionic surfactant in most laboratories is sodium dodecyl sulfate (SDS).

Experimental Protocol for Neutralization:

Objective: To neutralize the cationic nature of mecetronium chloride in a dilute aqueous solution to reduce its aquatic toxicity before collection as hazardous waste.

Materials:

  • Dilute mecetronium chloride waste solution (<1% concentration)

  • 10% (w/v) solution of Sodium Dodecyl Sulfate (SDS)

  • pH paper or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat

  • Stir plate and magnetic stir bar

  • Glass beaker of appropriate size

  • Designated hazardous waste container

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the beaker containing the dilute mecetronium chloride waste on a stir plate and add a magnetic stir bar.

  • Neutralization: While stirring, slowly add the 10% SDS solution to the mecetronium chloride waste. A precipitate will likely form as the cationic and anionic surfactants interact. Continue adding the SDS solution until no further precipitation is observed.

  • pH Adjustment (if necessary): Check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.

  • Collection: Transfer the entire mixture, including the precipitate, into a designated hazardous waste container labeled "Neutralized Mecetronium Chloride Waste with SDS."

  • Final Disposal: This container should be collected by a licensed hazardous waste disposal company.

Logical Relationship of Neutralization:

MC Mecetronium Chloride (Cationic Surfactant) NP Neutral Precipitate (Reduced Aquatic Toxicity) MC->NP + SDS Sodium Dodecyl Sulfate (Anionic Surfactant) SDS->NP +

Caption: Neutralization of mecetronium chloride with an anionic surfactant.

Management of Spills

In the event of a mecetronium chloride spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a lab coat, and, if dealing with a powder, respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to dike the spill and prevent it from spreading. For solid spills, gently cover the powder with a plastic sheet to minimize dust generation.

  • Collect the Waste: Carefully scoop the absorbed liquid or the solid powder into a designated, labeled hazardous waste container. Avoid creating dust if cleaning up a powder.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Then, decontaminate the area with a soap and water solution. All cleaning materials (absorbent pads, wipes, etc.) must be placed in the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through a licensed hazardous waste contractor.

Disposal of Empty Containers

Empty containers that once held mecetronium chloride must be handled as hazardous waste unless properly decontaminated.

Procedure for Empty Container Decontamination:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or ethanol followed by water for more concentrated or solid forms) at least three times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.

  • Deface the Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate recycling or regular trash stream, depending on institutional policies.

Summary of Disposal Pathways

Waste TypePrimary Disposal MethodIn-Lab Pre-treatment
Bulk/Concentrated Mecetronium Chloride Licensed Hazardous Waste IncinerationNone
Dilute Aqueous Solutions Licensed Hazardous Waste DisposalNeutralization with SDS (optional but recommended)
Spill Cleanup Debris Licensed Hazardous Waste DisposalNone
Empty Containers Regular Trash/RecyclingTriple rinse (collecting rinsate as hazardous waste) and deface label

Conclusion: Fostering a Culture of Safety

The proper disposal of mecetronium chloride is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding its hazards, implementing robust segregation and containment strategies, and adhering to the detailed disposal procedures outlined in this guide, laboratories can ensure the safety of their personnel and protect the environment. This commitment to the complete lifecycle management of chemicals builds a foundation of trust and scientific integrity that extends far beyond the data generated in your research.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Mecetronium ethylsulfate. Retrieved from relevant chemical supplier safety data sheet resources.[1]

  • Hydro Solutions. (n.d.). How to neutralize quarterly ammonium compounds. Retrieved from industrial water treatment resources.[3]

  • Taylor & Francis. (n.d.). Quaternary ammonium compounds – Knowledge and References. Retrieved from scientific publisher databases.[4]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from university environmental health and safety websites.[5]

  • Hanna Instruments. (2017, May 4). Testing for Surfactants and Quats with Titration. Retrieved from analytical instrument manufacturer blogs.[6]

  • BIOLOGICAL WASTE TREATMENT EXPERT. (2020, November 4). Quaternary Ammonium Compounds (Quats) and their impact on wastewater microbial populations. Retrieved from environmental science and wastewater treatment blogs.[2]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from analytical instrument manufacturer application notes.[1]

  • Patents. (n.d.). Interaction between antimicrobial quaternary compounds and anionic surfactants. Retrieved from patent databases for chemical neutralization techniques.[7]

Sources

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